Product packaging for Methyl 3-chloro-5-nitrobenzoate(Cat. No.:CAS No. 36138-28-0)

Methyl 3-chloro-5-nitrobenzoate

Cat. No.: B1364106
CAS No.: 36138-28-0
M. Wt: 215.59 g/mol
InChI Key: UYQJTXQJNZMDBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 3-chloro-5-nitrobenzoate is a useful research compound. Its molecular formula is C8H6ClNO4 and its molecular weight is 215.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClNO4 B1364106 Methyl 3-chloro-5-nitrobenzoate CAS No. 36138-28-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-chloro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-14-8(11)5-2-6(9)4-7(3-5)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQJTXQJNZMDBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388145
Record name methyl 3-chloro-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36138-28-0
Record name methyl 3-chloro-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Structure, Synthesis, and Reactivity of Methyl 3-chloro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-chloro-5-nitrobenzoate is a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique trifunctionalized aromatic structure, featuring a methyl ester, a chloro group, and a nitro group, imparts a distinct reactivity profile that is highly valuable for molecular construction. This guide provides an in-depth analysis of its molecular architecture, details a validated synthetic protocol, explores its spectroscopic signature, and discusses its chemical behavior, which is dictated by the interplay of its functional groups. The content herein is intended for researchers, chemists, and drug development professionals who utilize substituted benzoates as foundational building blocks in multi-step synthesis.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₈H₆ClNO₄, is a disubstituted derivative of methyl nitrobenzoate.[1] The core of the molecule is a benzene ring, to which three functional groups are attached: a methyl ester (-COOCH₃), a chlorine atom (-Cl), and a nitro group (-NO₂).

The substitution pattern is critical to its chemical identity. Based on IUPAC nomenclature, the carbon atom bearing the methyl ester group is designated as position 1. The chloro and nitro groups are located at the meta positions, specifically at carbons 3 and 5. This arrangement is key to the molecule's electronic properties and subsequent reactivity. Both the chloro and nitro groups are potent electron-withdrawing groups.[2] Their presence significantly reduces the electron density of the aromatic ring, making it susceptible to certain types of reactions and influencing the reactivity of the ester group. This increased lipophilicity, compared to its carboxylic acid precursor, makes it more suitable for reactions in organic solvents.[3]

Below is a 2D representation of the molecular structure, generated using the DOT language.

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties

Property Value Source(s)
Molecular Formula C₈H₆ClNO₄ [1]
Molecular Weight 215.59 g/mol [1]
CAS Number 25481-46-9 [1]
Appearance Solid, beige crystalline powder [4]
Melting Point 78-80 °C [5]
Boiling Point 279 °C [5]

| Synonyms | Methyl 5-chloro-3-nitrobenzoate, 3-Chloro-5-nitrobenzoic acid methyl ester |[6] |

Synthesis and Mechanistic Rationale

The most direct and common synthesis of this compound is through the esterification of its corresponding carboxylic acid, 3-chloro-5-nitrobenzoic acid. This precursor is readily synthesized via the nitration of 3-chlorobenzoic acid. The esterification step is a critical transformation that modifies the reactivity and solubility of the molecule, making it amenable to subsequent synthetic steps that may be incompatible with a free carboxylic acid.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol describes a robust method for the synthesis of this compound. The self-validating nature of this procedure lies in the clear phase changes and the straightforward purification, ensuring high purity of the final product.

Materials:

  • 5-Chloro-2-nitrobenzoic acid (1 equivalent)

  • Anhydrous Methanol (10-15 volumes)

  • Anhydrous Hydrogen Chloride (gas) or concentrated Sulfuric Acid (catalytic amount, ~0.1 eq)

  • Deionized Water

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or a gas dispersion tube), dissolve 5-chloro-2-nitrobenzoic acid (e.g., 20.1 g, 0.10 mol) in anhydrous methanol (100 ml).[7]

  • Acid Catalysis: Cool the solution in an ice bath. Slowly bubble anhydrous hydrogen chloride gas through the solution for approximately 4 hours at room temperature.[7] Causality Note: Anhydrous HCl serves as the catalyst for Fischer esterification. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Using anhydrous conditions prevents the reverse hydrolysis reaction. Alternatively, a catalytic amount of concentrated sulfuric acid can be added carefully at 0°C.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting carboxylic acid spot.

  • Workup and Isolation: Upon completion, pour the reaction mixture into an equal volume of cold deionized water. The product, being insoluble in water, will precipitate out.

  • Extraction & Purification: Triturate the aqueous mixture with hexane. The organic product will dissolve in the hexane layer. Separate the hexane layer, dry it over anhydrous magnesium sulfate, and filter.[7] Causality Note: Hexane is used for extraction due to the product's nonpolar character. Washing with water removes the methanol and acid catalyst.

  • Final Product: Remove the hexane under reduced pressure using a rotary evaporator to yield the final product, Methyl 5-chloro-2-nitrobenzoate, as a solid. The product can be further purified by recrystallization from methanol if necessary.

Spectroscopic Characterization for Structural Validation

Structural confirmation of the synthesized product is unequivocally achieved through spectroscopic methods. The primary techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework. The predicted chemical shifts are influenced by the strong electron-withdrawing effects of the chloro and nitro substituents. While specific spectra for this exact isomer are not readily published, data from close analogs like methyl 3-nitrobenzoate and methyl 3-chlorobenzoate allow for reliable prediction.[3][8]

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃) | ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | Aromatic H | ~8.7 | Triplet (t) | H at C2 | | Aromatic H | ~8.4 | Doublet of Doublets (dd) | H at C4/C6 | | Aromatic H | ~7.7 | Triplet (t) | H at C4/C6 | | Methyl H | ~3.9 | Singlet (s) | -OCH₃ | | ¹³C NMR | Predicted δ (ppm) | Assignment | | Carbonyl C | ~164 | C=O | | Aromatic C | ~148 | C-NO₂ | | Aromatic C | ~134 | C-Cl | | Aromatic C | ~132 | C-COOCH₃ | | Aromatic C | ~125-135 | C2, C4, C6 | | Methyl C | ~53 | -OCH₃ |

Rationale: The aromatic protons will appear as distinct signals in the downfield region (7.5-9.0 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing groups. The proton at C2 will be a triplet, coupled to the protons at C4 and C6. The protons at C4 and C6 will likely appear as distinct signals due to the different neighboring substituents. The methyl protons of the ester group will appear as a sharp singlet further upfield (~3.9 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is used to confirm the presence of the key functional groups.

  • C=O Stretch (Ester): A strong, sharp absorption band is expected around 1720-1740 cm⁻¹.

  • N-O Stretch (Nitro): Two strong absorption bands are characteristic of the nitro group, typically appearing around 1520-1560 cm⁻¹ (asymmetric stretch) and 1340-1380 cm⁻¹ (symmetric stretch).

  • C-O Stretch (Ester): An absorption band in the region of 1100-1300 cm⁻¹.

  • C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its three functional groups, making it a versatile synthetic intermediate.

  • Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH₂) using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is fundamental in the synthesis of many pharmaceuticals, as the resulting aniline derivative can undergo a wide range of further reactions, such as diazotization and amide bond formation.[5]

  • Hydrolysis of the Ester: The methyl ester can be saponified (hydrolyzed) back to the carboxylic acid under basic conditions (e.g., using NaOH or KOH).[9] This allows for the protection of the carboxylic acid functionality during a synthetic sequence and its deprotection when needed for subsequent reactions like amide coupling.

  • Nucleophilic Aromatic Substitution (SₙAr): While less common for chloro-substituents without strong activation, the powerful electron-withdrawing effect of the two meta-directing nitro and ester groups can activate the chlorine for displacement by potent nucleophiles under specific conditions.

This compound's utility is highlighted by its role as a building block. For instance, the reduction of the nitro group followed by further functionalization is a common strategy in creating complex molecules for drug discovery programs targeting a variety of diseases.[5][10]

Safety and Handling

As a matter of sound laboratory practice, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[8]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Minimize dust generation. Wash hands thoroughly after handling.[4]

  • Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents and strong bases.[4]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

    • Skin Contact: Wash off with soap and plenty of water.

    • Inhalation: Move person into fresh air.

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting.

Consult the Safety Data Sheet (SDS) for complete and detailed information.[5]

Conclusion

This compound is more than a simple chemical compound; it is a precisely engineered building block for advanced organic synthesis. Its structure, characterized by the meta-positioning of strong electron-withdrawing groups, creates a unique electronic environment that dictates its reactivity. A thorough understanding of its synthesis, spectroscopic properties, and chemical behavior is essential for its effective application in the development of novel pharmaceuticals, agrochemicals, and materials. The protocols and data presented in this guide serve as a foundational resource for scientists leveraging this versatile intermediate in their research and development endeavors.

References

Methyl 3-chloro-5-nitrobenzoate: A Comprehensive Technical Guide on its Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Multifunctional Building Block

Methyl 3-chloro-5-nitrobenzoate is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its strategic importance in the fields of pharmaceutical sciences, agrochemicals, and materials science stems from the unique interplay of its three distinct functional groups: a methyl ester, a chloro substituent, and a nitro group.[1] This guide provides an in-depth analysis of its chemical properties, electronic structure, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causality behind its reaction pathways and provide validated protocols to harness its synthetic potential.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is foundational to its application in synthesis. These characteristics dictate solubility, reaction conditions, and methods for purification and identification.

Physicochemical Properties

The key physical properties of this compound are summarized below. These values are critical for planning experimental setups, including solvent selection and purification strategies like recrystallization.

PropertyValueSource(s)
CAS Number 36138-28-0[2][3]
Molecular Formula C₈H₆ClNO₄[2][4]
Molecular Weight 215.59 g/mol [2][4]
Appearance Solid[2]
Melting Point Data for isomers suggest a range; e.g., Methyl 3-nitrobenzoate melts at 78-80 °C.N/A
Solubility Expected to have low aqueous solubility but good solubility in organic solvents like dichloromethane or ethyl acetate.[5]N/A
Spectroscopic Signature
  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the ester carbonyl (C=O) stretch, typically around 1700 cm⁻¹, and the asymmetric and symmetric vibrations of the nitro group (N-O) near 1520 cm⁻¹.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would display signals in the aromatic region for the three non-equivalent protons on the benzene ring. A sharp singlet, integrating to three protons, would be observed in the upfield region (around 3.9-4.0 ppm) corresponding to the methyl ester group.

    • ¹³C NMR: The loss of symmetry due to the three different substituents means all six aromatic carbons would resonate as distinct signals.[6] A signal for the carbonyl carbon would appear significantly downfield (~164 ppm), while the methyl ester carbon would be upfield (~52 ppm).[6]

  • Mass Spectrometry (MS): The mass spectrum would confirm the molecular weight with a distinct molecular ion peak (M+) corresponding to the compound's mass of approximately 215.59 g/mol .[5][7]

Part 2: Reactivity Analysis - The Influence of Competing Electronic Effects

The reactivity of this compound is governed by the powerful electron-withdrawing nature of the nitro and methyl ester groups, which are positioned meta to each other. This arrangement profoundly influences the electron density of the aromatic ring and dictates the molecule's behavior in key synthetic transformations.

The chloro, nitro, and ester groups are all electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution.[6][8] Conversely, this electron deficiency, particularly enhanced by the nitro group, makes the ring susceptible to nucleophilic aromatic substitution (SNAr).[9]

Diagram of this compound's electronic influences.
Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing nitro group positioned para to the chlorine atom makes the carbon atom bonded to the chlorine highly electrophilic and susceptible to nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[9] The negative charge in this intermediate can be delocalized onto the oxygen atoms of the nitro group, providing significant stabilization that lowers the activation energy for the reaction.[9] This makes the displacement of the chloride ion by various nucleophiles (e.g., alkoxides, amines) a feasible and synthetically useful transformation.

Reduction of the Nitro Group

A cornerstone of this molecule's utility is the selective reduction of the nitro group to a primary amine (-NH₂). This transformation converts the strongly deactivating nitro group into a strongly activating, ortho-, para-directing amino group, fundamentally altering the molecule's reactivity profile. This resulting product, methyl 3-amino-5-chlorobenzoate, is a valuable precursor for building more complex structures, particularly in pharmaceutical synthesis.[10]

Common and effective methods for this reduction include:

  • Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as Palladium on carbon (Pd/C) in a solvent like methanol or ethanol offers a clean and high-yielding route.[11]

  • Metal-Acid Systems: Classic methods using metals like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) are also effective.

  • Other Reagents: Reagents like sodium dithionite (Na₂S₂O₄) can also be employed for the reduction.[11]

Hydrolysis of the Methyl Ester

The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid (3-chloro-5-nitrobenzoic acid) under either acidic or basic conditions.[12]

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with a dilute mineral acid (e.g., H₂SO₄, HCl).[13] To drive the reaction to completion, it is often necessary to remove one of the products (methanol or water) as it forms.[14]

  • Base-Catalyzed Saponification: This is an irreversible process involving heating the ester with a strong base like sodium hydroxide (NaOH).[15] The reaction yields the sodium salt of the carboxylic acid, which is then protonated in a separate acidic workup step to liberate the free carboxylic acid.[15] This method is often preferred due to its irreversibility and generally high yields.

Part 3: Field-Validated Experimental Protocol

Trustworthy protocols are self-validating systems. The following procedure for the catalytic hydrogenation of the nitro group is detailed to ensure reproducibility and safety, explaining the scientific reasoning behind each step.

Protocol: Synthesis of Methyl 3-amino-5-chlorobenzoate via Catalytic Hydrogenation

This protocol describes the reduction of the nitro group using palladium on carbon as a catalyst.

Workflow for the catalytic hydrogenation of this compound.

Methodology:

  • Vessel Preparation and Reagent Dissolution:

    • Action: In a round-bottom flask suitable for hydrogenation, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

    • Causality: Methanol is an excellent choice as it readily dissolves the starting material and the product, and is inert under these hydrogenation conditions.

  • Creation of an Inert Atmosphere:

    • Action: Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).

    • Causality: This step is critical for safety. It removes atmospheric oxygen, which can form explosive mixtures with hydrogen gas, especially in the presence of a highly active catalyst like Pd/C.

  • Catalyst Introduction:

    • Action: Carefully add 5% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%) to the solution.

    • Causality: Pd/C is a highly efficient heterogeneous catalyst that provides a surface for the adsorption of both hydrogen gas and the nitro-aromatic compound, facilitating the reduction. It can be easily removed by filtration upon reaction completion.

  • Hydrogenation:

    • Action: Evacuate the inert gas and introduce hydrogen gas (H₂), either from a balloon or in a specialized Parr hydrogenation apparatus. Stir the reaction vigorously.

    • Causality: Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas), maximizing the reaction rate.

  • Reaction Monitoring and Work-up:

    • Action: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

    • Causality: TLC provides a rapid and effective way to determine when the reaction is complete, preventing over-reduction or unnecessary reaction time.

  • Catalyst Removal and Product Isolation:

    • Action: Once complete, carefully vent the hydrogen and purge the system again with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with fresh solvent.

    • Causality: Celite is a filter aid that prevents the fine particles of the carbon-supported catalyst from passing through the filter paper. Caution: The filter cake can be pyrophoric and should not be allowed to dry in the air. It should be quenched with water immediately after filtration.

  • Purification and Characterization:

    • Action: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the resulting methyl 3-amino-5-chlorobenzoate by recrystallization or column chromatography.

    • Causality: Purification is necessary to remove any minor impurities or byproducts, ensuring the final product meets the required specifications for subsequent synthetic steps. The product's identity and purity should be confirmed by NMR, MS, and melting point analysis.

Part 4: Applications and Strategic Value in Synthesis

This compound and its parent acid are not typically final products but rather versatile intermediates. Their value lies in their ability to be transformed into a wide array of more complex molecules.[1]

  • Pharmaceutical Synthesis: The derivatives of 3-chloro-5-nitrobenzoic acid are crucial intermediates in the development of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[1][8] The ability to sequentially modify the functional groups—for instance, reducing the nitro group and then performing chemistry on the resulting amine—allows for the systematic construction of drug candidates.

  • Agrochemical Production: These compounds are also utilized in the synthesis of herbicides and pesticides.[1] The specific substitution pattern on the aromatic ring can be tailored to achieve desired biological activity against pests or weeds.

  • Material Science: The rigid, functionalized aromatic core can be incorporated into polymers or dyes to enhance their properties.[1]

Part 5: Safety and Handling

As with any chemical reagent, proper handling of this compound is paramount. While specific data for this isomer is limited, information from closely related compounds provides a strong basis for safety protocols.

  • Hazards: May cause skin and eye irritation.[16][17][18] May be harmful if inhaled or swallowed.[17][18]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[16] Handle in a well-ventilated area or a chemical fume hood.[16]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[16] Keep away from strong oxidizing agents, strong acids, and strong bases.[16]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]

Conclusion

This compound is a synthetically valuable building block whose reactivity is dominated by the strong electron-withdrawing character of its substituents. Its susceptibility to nucleophilic aromatic substitution, the selective reducibility of its nitro group, and the hydrolyzable nature of its ester function provide chemists with a powerful and versatile toolkit. A comprehensive understanding of its properties, electronic nature, and reaction mechanisms, as detailed in this guide, is essential for leveraging its full potential in the rational design and synthesis of novel molecules for drug discovery and beyond.

References

CAS number and identifiers for Methyl 3-chloro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 3-chloro-5-nitrobenzoate

Authored by: Senior Application Scientist, Gemini Division

Abstract: This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical identifiers, physicochemical properties, a validated synthesis protocol, and its strategic applications in drug discovery and development. Emphasis is placed on the rationale behind its synthetic utility and the necessary safety protocols for its handling. This guide is intended for researchers, chemists, and professionals in the life sciences industry.

Core Chemical Identity and Physicochemical Properties

This compound is an aromatic ester that serves as a versatile building block in organic synthesis. Its structure, featuring both a chloro and a nitro substituent on the benzene ring, provides a unique electronic profile that is highly valuable for constructing more complex molecular architectures.

Chemical Identifiers

A precise identification of chemical compounds is critical for regulatory compliance, safety, and experimental reproducibility. The primary identifiers for this compound are summarized below.

Identifier TypeValue
CAS Number 36138-28-0[1][2]
IUPAC Name This compound
Molecular Formula C₈H₆ClNO₄[1]
Molecular Weight 215.59 g/mol [1][3]
Synonyms methyl 5-chloro-3-nitrobenzoate, 3-chloro-5-nitrobenzoic acid methyl ester[1]
InChI InChI=1S/C8H6ClNO4/c1-14-8(11)5-2-6(9)4-7(3-5)10(12)13/h2-4H,1H3[1]
InChIKey UYQJTXQJNZMDBI-UHFFFAOYSA-N[1]
DSSTox Substance ID DTXSID70388145[2]
Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in reactions, its solubility, and its appropriate storage conditions. The ester form, compared to its carboxylic acid precursor, exhibits increased lipophilicity and is better suited for reactions in organic solvents.[4]

PropertyValue
Physical Form Solid[1]
Purity Typically ≥95%[1]
XLogP3 2.4 (Computed)[5]
Hydrogen Bond Donor Count 0 (Computed)[3]
Hydrogen Bond Acceptor Count 4 (Computed)[3]
Rotatable Bond Count 2 (Computed)[3]

Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically achieved through a reliable two-step process starting from 3-chlorobenzoic acid. This pathway leverages fundamental, well-understood reactions in organic chemistry, ensuring high yield and purity.

Synthetic Workflow

The overall synthesis involves the meta-directing nitration of 3-chlorobenzoic acid, followed by a Fischer esterification to yield the final product. The chloro-substituent is a deactivating meta-director, while the carboxylic acid is also a meta-director, thus the incoming nitro group is reliably directed to the C5 position.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Esterification 3-Chlorobenzoic Acid 3-Chlorobenzoic Acid 3-Chloro-5-nitrobenzoic Acid 3-Chloro-5-nitrobenzoic Acid 3-Chlorobenzoic Acid->3-Chloro-5-nitrobenzoic Acid HNO₃, H₂SO₄ Product This compound 3-Chloro-5-nitrobenzoic Acid->Product CH₃OH, H₂SO₄ (cat.) G A This compound (Key Intermediate) B Reduction of Nitro Group (e.g., H₂, Pd/C) A->B E SₙAr Reaction A->E C Methyl 3-amino-5-chlorobenzoate B->C D Amide Coupling C->D F Complex Bioactive Molecules (e.g., Drug Candidates) D->F E->F

References

The Versatile Intermediate: A Technical Guide to the Applications of Methyl 3-chloro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, certain molecules stand out for their utility and versatility as building blocks for a wide array of functional compounds. Methyl 3-chloro-5-nitrobenzoate is one such molecule. Its strategically positioned functional groups—an electron-withdrawing nitro group, a reactive chloro substituent, and a methyl ester—make it a highly valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth exploration of the applications of this compound, offering insights into the causality behind its synthetic utility and providing detailed experimental frameworks.

Physicochemical Properties and Reactivity Profile

This compound, with the molecular formula C₈H₆ClNO₄, is a solid at room temperature.[1] The presence of the nitro and chloro groups significantly influences the electronic environment of the benzene ring, making it electron-deficient. This electronic characteristic is central to its reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₆ClNO₄[1]
Molecular Weight215.59 g/mol [1]
AppearanceSolid[1]
PurityTypically ≥95%[1]

The key to understanding the applications of this compound lies in its reactivity, which is dominated by two main features:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group and the chloro atom activates the aromatic ring towards attack by nucleophiles. The chloro group can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which then serves as a handle for a vast range of chemical transformations, including diazotization and amide bond formation.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, providing another point for modification.[2]

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the esterification of its parent carboxylic acid, 3-chloro-5-nitrobenzoic acid. This reaction is typically carried out under acidic conditions.

Experimental Protocol: Fischer Esterification of 3-chloro-5-nitrobenzoic acid

This protocol is adapted from established methods for the esterification of substituted benzoic acids.[3]

Objective: To synthesize this compound from 3-chloro-5-nitrobenzoic acid.

Materials:

  • 3-chloro-5-nitrobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask, add 3-chloro-5-nitrobenzoic acid (1.0 eq).

  • Add an excess of anhydrous methanol (e.g., 10-20 equivalents) to the flask to act as both solvent and reagent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture while stirring.

  • Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for a period of 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent, such as ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to afford the pure product.

Causality behind Experimental Choices:

  • Excess Methanol: Using an excess of methanol drives the equilibrium of the Fischer esterification towards the product side, maximizing the yield.

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Aqueous Workup: The washing steps are crucial to remove the acid catalyst, unreacted carboxylic acid, and any water-soluble byproducts, ensuring the purity of the final product.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A 3-chloro-5-nitrobenzoic acid + Methanol B Reflux with H₂SO₄ catalyst A->B Esterification C Evaporation of excess Methanol B->C D Dissolution in Ethyl Acetate C->D E Aqueous Wash (NaHCO₃, H₂O, Brine) D->E F Drying and Evaporation E->F G Recrystallization F->G H H G->H Pure this compound

Figure 1: Workflow for the synthesis of this compound.

Applications in Pharmaceutical Synthesis

The structural motifs present in this compound are frequently found in biologically active molecules. Its precursor, 3-chloro-5-nitrobenzoic acid, is a known intermediate in the synthesis of anti-inflammatory and analgesic drugs.[4] The methyl ester is often the preferred starting material in multi-step syntheses due to its enhanced solubility in organic solvents and the protection of the carboxylic acid functionality.[2]

Synthesis of Novel Analgesics and Anti-inflammatory Agents

Research has shown that derivatives of 3-chloro-5-nitrobenzoic acid exhibit significant analgesic and anti-inflammatory properties.[4] The synthetic strategy often involves nucleophilic aromatic substitution at the chloro position to introduce various amine or ether functionalities. The nitro group can then be reduced to an amine, which can be further derivatized to amides or other functional groups, leading to a library of potential drug candidates. The use of this compound in these synthetic routes allows for a more controlled and efficient process.

Pharmaceutical_Synthesis cluster_modification Key Transformations cluster_products Potential Bioactive Molecules Start This compound SNAr Nucleophilic Aromatic Substitution (Displacement of -Cl) Start->SNAr Introduction of diverse functional groups Reduction Reduction of Nitro Group (-NO₂ → -NH₂) SNAr->Reduction Amidation Amide Bond Formation (from -NH₂) Reduction->Amidation Antibacterial Antibacterial Agents Reduction->Antibacterial Analgesics Analgesics Amidation->Analgesics AntiInflammatory Anti-inflammatory Agents Amidation->AntiInflammatory

Figure 2: Synthetic pathways from this compound to potential pharmaceuticals.

Role in Agrochemical Development

Similar to its application in pharmaceuticals, this compound serves as a valuable precursor for the synthesis of agrochemicals. The parent compound, 3-chloro-5-nitrobenzoic acid, is used in the formulation of herbicides and pesticides.[4] The ability to introduce various functional groups through the displacement of the chloro substituent and manipulation of the nitro group allows for the fine-tuning of the biological activity and selectivity of the resulting agrochemicals.

Applications in Materials Science

The rigid aromatic core and reactive functional groups of nitrobenzoate derivatives make them attractive monomers for the synthesis of high-performance polymers. A related compound, 4-methyl-3-nitrobenzoic acid, is used to synthesize specialty polyamides and polyesters with high thermal stability.[5]

Synthesis of Specialty Polymers

A plausible synthetic route for incorporating this compound into a polymer backbone involves the following steps:

  • Reduction of the Nitro Group: The nitro group is reduced to an amine to yield methyl 3-amino-5-chlorobenzoate.

  • Polymerization: This amino ester can then be subjected to polymerization reactions. For instance, it can be converted to a diamine or diacid derivative and then reacted with a suitable co-monomer to form polyesters or polyamides.

These polymers are expected to exhibit excellent thermal and mechanical properties due to the presence of the aromatic rings in the polymer backbone.

Characterization

The structural elucidation of this compound and its derivatives is typically achieved through a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Aromatic protons will appear as multiplets in the downfield region (δ 7.5-8.5 ppm). A singlet corresponding to the methyl ester protons will be observed around δ 3.9 ppm.
¹³C NMR The carbonyl carbon of the ester will resonate at approximately δ 165 ppm. Aromatic carbons will appear in the range of δ 120-150 ppm. The methyl carbon of the ester will be around δ 52 ppm.
IR Spectroscopy Characteristic strong absorption bands for the C=O stretch of the ester (around 1720 cm⁻¹), and the symmetric and asymmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹, respectively).

Conclusion

This compound is a highly versatile and valuable intermediate in organic synthesis. Its unique combination of functional groups provides multiple avenues for chemical modification, making it a key building block for the synthesis of a wide range of value-added products, from life-saving pharmaceuticals to high-performance materials. The continued exploration of the reactivity of this molecule and its derivatives will undoubtedly lead to the discovery of new and innovative applications in science and industry.

References

The Investigational Landscape of Methyl 3-chloro-5-nitrobenzoate Derivatives: A Technical Guide to Unlocking Potential Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nitrobenzoate scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities, including antimicrobial and anticancer effects. This technical guide focuses on Methyl 3-chloro-5-nitrobenzoate, a derivative whose specific biological profile remains largely unexplored. By examining the established activities of its parent compound, 3-chloro-5-nitrobenzoic acid, and related nitroaromatic esters, we can logically infer its potential and design a robust experimental framework for its evaluation. This document serves as a comprehensive resource for researchers, providing the scientific rationale, detailed synthetic and screening protocols, and data interpretation frameworks necessary to investigate this promising class of molecules.

Introduction: The Scientific Rationale

Nitroaromatic compounds are a cornerstone of therapeutic development, largely due to the versatile reactivity of the nitro group.[1] This functional group, particularly when attached to an aromatic ring, can be enzymatically reduced within biological systems to produce reactive nitrogen species.[2] These intermediates can induce cellular damage and apoptosis, a mechanism that underpins their efficacy as antimicrobial and anticancer agents.[1]

Our core molecule, this compound, possesses three key features that suggest significant therapeutic potential:

  • The Nitro Group : Positioned on the benzene ring, this is the primary driver of potential cytotoxicity through reductive activation.[3]

  • The Chloro Group : Halogenation can significantly modulate a molecule's lipophilicity, membrane permeability, and binding affinity to biological targets, often enhancing overall biological activity.[4][5]

  • The Methyl Ester : Esterification of the parent carboxylic acid (3-chloro-5-nitrobenzoic acid) increases lipophilicity.[6] This modification can improve cell membrane penetration and bioavailability. It also introduces the possibility of the molecule acting as a prodrug, which is hydrolyzed by intracellular esterases to release the active carboxylic acid form.[6]

The parent compound, 3-chloro-5-nitrobenzoic acid, is a well-established intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[6][7] Furthermore, it has demonstrated direct antiparasitic activity, and its metal complexes exhibit potent antitumor effects against lung (A549) and colon (Caco-2) cancer cell lines.[6][8] This existing data for the parent acid provides a strong foundation for hypothesizing the biological activities of its methyl ester derivative.

This guide outlines a systematic approach to synthesize, characterize, and evaluate the potential biological activities of this compound and its derivatives.

Synthesis and Characterization

The most direct pathway to obtaining this compound is through the esterification of its parent carboxylic acid. The following protocol is a standard and reliable method.

Protocol 2.1: Synthesis via Fischer Esterification

This protocol describes the acid-catalyzed esterification of 3-chloro-5-nitrobenzoic acid.

Causality: An acid catalyst (like sulfuric acid) is used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is typically heated under reflux to increase the reaction rate. An excess of methanol is used to shift the equilibrium towards the product side, maximizing the yield.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-chloro-5-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10-20 eq).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the suspension.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Pour the mixture into a beaker containing cold water (approx. 10x the volume of methanol used). A precipitate of the methyl ester should form.

  • Extraction: If a precipitate does not form or is incomplete, transfer the aqueous mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure this compound as a solid.[9]

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup & Purification A 1. Combine 3-chloro-5-nitrobenzoic acid & Methanol B 2. Add H2SO4 Catalyst A->B C 3. Heat to Reflux (4-6h) B->C D 4. Quench with Water C->D Reaction Complete (TLC) E 5. Extract with Ethyl Acetate D->E F 6. Wash (NaHCO3, Brine) E->F G 7. Dry & Concentrate F->G H 8. Recrystallize G->H I Pure Product H->I

Caption: Workflow for the synthesis and purification of this compound.

Postulated Biological Activities & Screening Protocols

Based on the known activities of related nitroaromatic compounds, we postulate that this compound derivatives are prime candidates for investigation in two main areas: Anticancer and Antimicrobial activity.

Anticancer Activity

The established antitumor properties of metal complexes of the parent acid strongly suggest that the methyl ester derivative may also possess cytotoxic activity against cancer cell lines.[6] The increased lipophilicity could potentially lead to enhanced cellular uptake and efficacy.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[2] It measures the metabolic activity of mitochondrial reductase enzymes, which are active only in living cells.

Causality: This assay provides a robust, quantifiable measure of a compound's ability to reduce the viability of cancer cells. A dose-dependent response is critical for establishing a true cytotoxic effect and for calculating the IC50 value (the concentration at which 50% of cell growth is inhibited), a key metric for comparing compound potency.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the cell culture medium and treat the cells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). Incubate for 48 or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC50 value.

G Compound Nitroaromatic Prodrug (this compound) Cell Cancer Cell Compound->Cell Nitroreductase Nitroreductase Enzymes Cell->Nitroreductase ReactiveSpecies Reactive Nitrogen Species (Nitroso, Hydroxylamine) Nitroreductase->ReactiveSpecies Reduction Damage DNA Damage & Oxidative Stress ReactiveSpecies->Damage Apoptosis Apoptosis (Cell Death) Damage->Apoptosis

References

Spectroscopic Characterization of Methyl 3-chloro-5-nitrobenzoate: A Predictive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: An exhaustive search of public spectroscopic databases and scientific literature did not yield a complete set of experimentally-verified ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for Methyl 3-chloro-5-nitrobenzoate. This guide has been constructed as a predictive tool for researchers, scientists, and drug development professionals. The spectral data presented herein are estimations based on established principles of spectroscopic theory and comparative analysis with structurally similar compounds. All predicted data should be confirmed with experimentally obtained results.

Introduction

This compound (C₈H₆ClNO₄, Molar Mass: 215.59 g/mol ) is a substituted aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals and other high-value chemical entities.[1] The presence of three distinct functional groups on the benzene ring—a methyl ester, a chloro group, and a nitro group—creates a unique electronic environment that dictates its reactivity and spectroscopic properties. Accurate structural elucidation through a combination of modern spectroscopic techniques is paramount for its application in complex synthetic pathways. This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on the substitution pattern of the aromatic ring.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum of this compound is expected to be relatively simple, with distinct signals for the aromatic protons and the methyl ester protons. The electron-withdrawing nature of the nitro and chloro groups will significantly deshield the aromatic protons, causing them to resonate at a lower field (higher ppm).

Predicted ¹H NMR Data (in CDCl₃):

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.6 - 8.8Triplet (t) or Doublet of Doublets (dd)1HH-4This proton is situated between two electron-withdrawing groups (chloro and nitro), leading to significant deshielding. The multiplicity will depend on the coupling with H-2 and H-6.
~8.4 - 8.6Triplet (t) or Doublet of Doublets (dd)1HH-6This proton is ortho to the nitro group and meta to the chloro and ester groups, resulting in substantial deshielding.
~8.1 - 8.3Triplet (t) or Doublet of Doublets (dd)1HH-2This proton is ortho to the ester group and meta to the chloro and nitro groups. It is expected to be the most upfield of the aromatic protons.
~4.0Singlet (s)3H-OCH₃The methyl protons of the ester group will appear as a sharp singlet, with a chemical shift typical for methyl esters.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse angle: 45-90 degrees

    • Spectral width: -2 to 12 ppm

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide complementary information, showing distinct signals for each of the eight carbon atoms in the molecule, as there is no plane of symmetry.

Predicted ¹³C NMR Data (in CDCl₃):

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~164 - 166C=OThe carbonyl carbon of the ester group is highly deshielded and appears at a characteristic low-field position.
~148 - 150C-5 (C-NO₂)The carbon atom directly attached to the strongly electron-withdrawing nitro group will be significantly deshielded.
~134 - 136C-3 (C-Cl)The carbon bearing the chlorine atom will also be deshielded, though to a lesser extent than the carbon attached to the nitro group.
~132 - 134C-1 (C-COOCH₃)The ipso-carbon attached to the ester group.
~130 - 132C-6Aromatic CH carbon.
~125 - 127C-4Aromatic CH carbon.
~122 - 124C-2Aromatic CH carbon.
~53 - 55-OCH₃The methyl carbon of the ester group will appear at a typical upfield position.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A 100 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

  • Processing: Similar to ¹H NMR, with calibration using the CDCl₃ triplet at δ 77.16 ppm.

G cluster_0 This compound Structure cluster_1 ¹H NMR Predictions cluster_2 ¹³C NMR Predictions struct struct H4 H-4 (~8.6-8.8 ppm) H6 H-6 (~8.4-8.6 ppm) H2 H-2 (~8.1-8.3 ppm) OCH3_H -OCH₃ (~4.0 ppm) CO C=O (~164-166 ppm) C5 C-5 (~148-150 ppm) C3 C-3 (~134-136 ppm) C1 C-1 (~132-134 ppm) C6 C-6 (~130-132 ppm) C4 C-4 (~125-127 ppm) C2 C-2 (~122-124 ppm) OCH3_C -OCH₃ (~53-55 ppm)

Caption: Predicted NMR assignments for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the ester and nitro groups.

Predicted IR Absorption Bands:

Predicted Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H stretch
~2960 - 2850WeakAliphatic C-H stretch (-OCH₃)
~1730 - 1715StrongC=O stretch (ester)
~1600, ~1475Medium-WeakC=C stretch (aromatic ring)
~1550 - 1530StrongAsymmetric NO₂ stretch
~1350 - 1330StrongSymmetric NO₂ stretch
~1250 - 1100StrongC-O stretch (ester)
~800 - 700MediumC-Cl stretch

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the key absorption bands and compare them to correlation tables.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, the presence of chlorine will result in a characteristic M+2 isotopic peak.

Predicted Mass Spectrometry Fragmentation:

m/zIonRationale
215/217[M]⁺˙Molecular ion peak, with the M+2 peak for the ³⁷Cl isotope being approximately one-third the intensity of the M peak (³⁵Cl).
184/186[M - OCH₃]⁺Loss of the methoxy radical from the ester group.
169/171[M - NO₂]⁺Loss of the nitro group, a common fragmentation pathway for nitroaromatic compounds.
156/158[M - COOCH₃]⁺Loss of the entire methyl ester group.
141[M - NO₂ - CO]⁺Subsequent loss of carbon monoxide from the [M - NO₂]⁺ fragment.
111/113[C₆H₃Cl]⁺Chlorophenyl fragment.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize electron ionization (EI) for fragmentation analysis or a softer ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns to confirm the presence of chlorine.

G M [M]⁺˙ m/z 215/217 M_OCH3 [M - OCH₃]⁺ m/z 184/186 M->M_OCH3 - •OCH₃ M_NO2 [M - NO₂]⁺ m/z 169/171 M->M_NO2 - •NO₂ M_COOCH3 [M - COOCH₃]⁺ m/z 156/158 M->M_COOCH3 - •COOCH₃ M_NO2_CO [M - NO₂ - CO]⁺ m/z 141 M_NO2->M_NO2_CO - CO C6H3Cl [C₆H₃Cl]⁺ m/z 111/113 M_COOCH3->C6H3Cl - CO₂

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This predictive guide offers a comprehensive framework for the spectroscopic analysis of this compound. By understanding the expected NMR chemical shifts, characteristic IR absorptions, and likely mass spectral fragmentation patterns, researchers can confidently interpret their experimental data to verify the structure and purity of this important synthetic intermediate. It is imperative to underscore that this guide is based on theoretical predictions and data from analogous compounds; therefore, experimental verification is essential for definitive structural confirmation.

References

Methodological & Application

Application Note: Methyl 3-chloro-5-nitrobenzoate as a Versatile Scaffold for the Synthesis of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of Methyl 3-chloro-5-nitrobenzoate. We explore its chemical reactivity and present validated protocols for its transformation into a variety of complex molecular architectures. Key reactions, including nucleophilic aromatic substitution, nitro group reduction, and palladium-catalyzed cross-coupling, are discussed in detail, highlighting the rationale behind experimental choices and offering insights into reaction mechanisms.

Introduction: The Strategic Value of this compound

This compound is a highly functionalized aromatic compound that serves as an invaluable starting material in organic synthesis. Its structure is distinguished by three key functional groups: a methyl ester, a nitro group, and a chlorine atom, all strategically positioned on a benzene ring. This arrangement of electron-withdrawing groups significantly influences the reactivity of the aromatic system, making it a versatile scaffold for the construction of diverse molecular entities.[1][2]

The electron-withdrawing nature of the nitro and ester groups activates the chlorine atom for nucleophilic aromatic substitution (SNAr) and facilitates various palladium-catalyzed cross-coupling reactions. The nitro group itself can be readily reduced to an amino group, providing a handle for further functionalization, such as amide bond formation or diazotization reactions.[3][4] The ester can be hydrolyzed to the corresponding carboxylic acid, offering another site for modification.[1] This multi-faceted reactivity makes this compound a preferred building block in the synthesis of pharmaceuticals and agrochemicals.[2]

This guide will provide detailed protocols for three key transformations, demonstrating the potential of this scaffold in discovery chemistry.

Core Synthetic Pathways and Workflow

The synthetic utility of this compound stems from the independent or sequential manipulation of its primary functional groups. The following diagram illustrates the principal synthetic routes accessible from this starting material.

G A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B  Nu- C Reduction of Nitro Group A->C [H] D Pd-Catalyzed Cross-Coupling A->D  Ar-B(OH)2  Pd(0), Base G Ether/Amine Adducts B->G E Substituted Anilines C->E F Biaryl Compounds D->F

Caption: Key synthetic transformations of this compound.

Protocol I: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom on the ring is activated towards nucleophilic attack due to the presence of the electron-withdrawing nitro and ester groups at the meta positions. This allows for the displacement of the chloride with a variety of nucleophiles, such as amines, alkoxides, and thiolates.

Principle: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized Meisenheimer complex. The leaving group (chloride) is then expelled to restore aromaticity. The stability of the Meisenheimer complex is enhanced by the electron-withdrawing groups, which delocalize the negative charge.

Detailed Protocol: Synthesis of Methyl 3-amino-5-nitrobenzoate

This protocol details the substitution of the chloro group with an amino group using ammonia.

Materials:

  • This compound

  • Ammonia (7N solution in Methanol)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sealed reaction vessel or autoclave

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, dissolve this compound (1.0 eq) in anhydrous DMSO (approx. 0.5 M solution).

  • Addition of Nucleophile: Add a 7N solution of ammonia in methanol (5.0 eq).

    • Rationale: A large excess of the nucleophile is used to drive the reaction to completion. DMSO is an excellent polar aprotic solvent that can solvate the cationic counter-ion and accelerate the reaction.

  • Reaction Conditions: Seal the vessel tightly and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Rationale: Elevated temperatures are required to overcome the activation energy of the reaction.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the desired Methyl 3-amino-5-nitrobenzoate.

Parameter Value
Reactant This compound
Nucleophile Ammonia (7N in MeOH)
Solvent DMSO
Temperature 100-120 °C
Typical Yield 75-90%

Protocol II: Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a fundamental transformation that opens up a vast array of synthetic possibilities. This conversion turns a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing group.[4]

Principle: Several methods are available for the reduction of aromatic nitro groups.[5] Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel is highly efficient.[4][5] Alternatively, metal-acid systems such as tin(II) chloride (SnCl₂) in an acidic medium or iron (Fe) in acetic acid can be used, which offer good chemoselectivity in the presence of other reducible functional groups.[5][6]

Detailed Protocol: Synthesis of Methyl 3-amino-5-chlorobenzoate using SnCl₂

This protocol uses tin(II) chloride dihydrate, a mild and effective reducing agent for this transformation.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and dissolve it in ethanol (approx. 0.2 M solution).

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

    • Rationale: A stoichiometric excess of SnCl₂ is required for the complete reduction of the nitro group.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

  • Neutralization: Re-dissolve the residue in ethyl acetate. Slowly and carefully add saturated sodium bicarbonate solution with vigorous stirring until the pH of the aqueous layer is ~8. This will precipitate tin salts.

    • Rationale: The reaction is performed under acidic conditions. Neutralization is necessary to remove the tin salts and isolate the free amine product.

  • Filtration and Extraction: Filter the mixture through a pad of Celite® to remove the inorganic solids, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-amino-5-chlorobenzoate, which is often pure enough for subsequent steps.

Protocol III: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[7] This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals.

Principle: The catalytic cycle of the Suzuki reaction involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of this compound to form a palladium(II) species.

  • Transmetalation: The organic group from the organoboron reagent (activated by a base) is transferred to the palladium(II) complex.[7][8]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.[8]

Detailed Protocol: Synthesis of Methyl 3-phenyl-5-nitrobenzoate

This protocol details the coupling of this compound with phenylboronic acid.

G cluster_0 Suzuki Coupling Workflow A 1. Combine Reactants: - this compound - Phenylboronic Acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) B 2. Add Solvent: - Dioxane/Water mixture A->B C 3. Degas Mixture: - Bubble with Argon or N₂ B->C D 4. Heat Reaction: - Reflux at 80-100 °C C->D E 5. Monitor Progress: - TLC or LC-MS D->E F 6. Work-up: - Dilute with water - Extract with Ethyl Acetate E->F G 7. Purify: - Column Chromatography F->G H Final Product: Methyl 3-phenyl-5-nitrobenzoate G->H

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., potassium carbonate, K₂CO₃, or cesium carbonate, Cs₂CO₃)

  • Solvent system (e.g., 1,4-Dioxane and Water, 4:1)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2-1.5 eq), potassium carbonate (2.0-3.0 eq), and the palladium catalyst (0.02-0.05 eq).

    • Rationale: An excess of the boronic acid and base is used to ensure complete consumption of the limiting halide. The catalyst loading is kept low (2-5 mol%).

  • Solvent Addition: Add the dioxane/water solvent mixture. The final concentration should be around 0.1-0.2 M.

  • Degassing: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Rationale: This is a critical step to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-12 hours, or until TLC/LC-MS indicates completion.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with water and transfer to a separatory funnel. Extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel to isolate the pure Methyl 3-phenyl-5-nitrobenzoate.

Parameter Value
Electrophile This compound
Nucleophile Phenylboronic Acid
Catalyst Pd(PPh₃)₄
Base K₂CO₃
Solvent Dioxane/H₂O
Temperature 80-100 °C
Typical Yield 70-95%

Conclusion

This compound is a robust and versatile building block for the synthesis of a wide range of novel compounds. The protocols detailed in this application note for nucleophilic aromatic substitution, nitro group reduction, and Suzuki-Miyaura cross-coupling provide reliable methods for accessing diverse chemical matter. By leveraging the distinct reactivity of its functional groups, researchers can efficiently construct complex molecular architectures suitable for applications in drug discovery and materials science.

References

Application Notes: The Strategic Utility of Methyl 3-chloro-5-nitrobenzoate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-chloro-5-nitrobenzoate is a pivotal building block in medicinal chemistry, prized for its trifunctional nature. The strategic positioning of a chloro group, a nitro group, and a methyl ester on the benzene ring provides a versatile scaffold for constructing complex molecular architectures. The electron-withdrawing properties of the nitro and ester groups activate the ring system for specific transformations, while each functional group offers a distinct handle for sequential chemical modifications. This guide provides an in-depth exploration of its applications, detailing validated protocols for its key transformations and underscoring the chemical principles that make it an indispensable tool for drug development professionals.

Introduction: A Multifunctional Synthetic Intermediate

In the landscape of pharmaceutical development, the efficiency and modularity of a synthetic route are paramount. This compound (MCNB) emerges as a compound of significant interest due to the orthogonal reactivity of its three primary functional groups. Its structure is particularly valuable for synthesizing compounds targeting a range of therapeutic areas, including anti-inflammatory and analgesic agents.[1][2]

The core utility of MCNB lies in the predictable and high-yielding transformations it can undergo:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by various nucleophiles. This reaction is facilitated by the strong electron-withdrawing nitro group positioned meta to the chloro group, which stabilizes the Meisenheimer complex intermediate.

  • Nitro Group Reduction: The nitro group is readily reduced to an aniline derivative, a cornerstone transformation that introduces a basic nitrogen center, crucial for many active pharmaceutical ingredients (APIs) and for subsequent amide bond formations.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, providing a key functional group for coupling reactions.[1][3]

This document serves as a practical guide for researchers, outlining the physicochemical properties, safety protocols, and detailed experimental procedures for leveraging MCNB in pharmaceutical synthesis.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.

Table 1: Physicochemical Data for this compound

PropertyValueReference
Molecular Formula C₈H₆ClNO₄[1]
Molecular Weight 215.59 g/mol [4]
Appearance White to off-white solid[4]
Melting Point 74-78 °C[5]
Solubility Soluble in organic solvents (Methanol, Acetone, Ethyl Acetate)[1][4]
CAS Number 6307-82-0 (related to 2-chloro-5-nitrobenzoate)[6]
Safety and Handling

This compound and its parent acid are classified as irritants. Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[6][7]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][8] Wash hands and any exposed skin thoroughly after handling.[6]

  • Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents, strong acids, and strong bases.[6][7]

  • First Aid:

    • Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[6][9]

    • Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[6][9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[7]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention.[7]

Core Synthetic Transformations & Protocols

The true power of MCNB is realized through the selective manipulation of its functional groups. The following diagram illustrates the primary synthetic pathways.

G cluster_0 Key Transformations cluster_1 Products MCNB This compound SNAr Nucleophilic Aromatic Substitution (SNAr) MCNB->SNAr  R-NH2, Base NitroReduction Nitro Group Reduction MCNB->NitroReduction  SnCl2·2H2O or  H2, Pd/C EsterHydrolysis Ester Hydrolysis MCNB->EsterHydrolysis  H+ or OH- AmineProduct Methyl 3-(Alkylamino)-5- nitrobenzoate SNAr->AmineProduct AnilineProduct Methyl 3-amino-5- chlorobenzoate NitroReduction->AnilineProduct AcidProduct 3-Chloro-5-nitrobenzoic acid EsterHydrolysis->AcidProduct

Caption: Primary synthetic pathways from this compound.

Protocol 1: Nitro Group Reduction to an Aniline Derivative

The conversion of the nitro group to an amine is a fundamental step, creating a versatile intermediate for further functionalization, such as amide bond formation. The use of tin(II) chloride is a classic and reliable method that is tolerant of the ester and chloro groups.

Reaction Scheme: this compound → Methyl 3-amino-5-chlorobenzoate

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (Absolute)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (approx. 10 mL per gram of starting material).

  • Reagent Addition: Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the solution portion-wise. The reaction is exothermic; addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[10]

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour it into a beaker of ice water.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the acidic mixture until the pH is ~8. A thick white precipitate of tin salts will form.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3x volumes). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The resulting white solid, Methyl 3-amino-5-chlorobenzoate, can be further purified by recrystallization from an ethanol/water mixture or by column chromatography if necessary.

Causality Note: Tin(II) chloride is an effective reducing agent for aromatic nitro groups in acidic media. The large excess is required to drive the multi-electron reduction to completion. Ethanol serves as a polar protic solvent that solubilizes both the organic substrate and the inorganic reagent.

Protocol 2: Ester Hydrolysis to Carboxylic Acid

Hydrolysis of the methyl ester unmasks a carboxylic acid, a critical functional group for forming amide linkages with amine-containing fragments, often facilitated by coupling agents like EDC or HATU.

Reaction Scheme: this compound → 3-Chloro-5-nitrobenzoic acid

Materials:

  • This compound

  • Methanol

  • Sodium Hydroxide (NaOH) solution (e.g., 2M)

  • Hydrochloric Acid (HCl) (e.g., 3M)

  • Deionized Water

Procedure:

  • Setup: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Hydrolysis: Add 2M Sodium Hydroxide solution (1.5-2.0 eq) to the flask. Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 1-2 hours). The reaction can be gently warmed (40-50°C) to accelerate the process.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify by slowly adding 3M HCl until the pH is ~2. A precipitate of 3-Chloro-5-nitrobenzoic acid will form.

  • Isolation: Filter the solid product using a Büchner funnel, wash with cold deionized water to remove residual salts, and dry under vacuum.

Causality Note: This protocol describes a base-catalyzed hydrolysis (saponification), which is typically faster and cleaner than acid-catalyzed hydrolysis for this substrate.[3] The final acidification step is crucial to protonate the carboxylate salt and precipitate the neutral carboxylic acid product, which has low solubility in acidic water.

Case Study: A Two-Step Synthesis of a Pharmaceutical Intermediate

To illustrate the practical application of these protocols, we present a synthetic sequence to produce a key intermediate, N-(Aryl)-3-amino-5-chlorobenzamide , which incorporates both a nitro reduction and a subsequent amide coupling.

G start This compound intermediate1 Methyl 3-amino-5-chlorobenzoate start->intermediate1  Step 1: Nitro Reduction  (SnCl2·2H2O, EtOH) intermediate2 3-Amino-5-chlorobenzoic acid intermediate1->intermediate2  Step 2: Ester Hydrolysis  (NaOH, MeOH/H2O) final_product N-(Aryl)-3-amino-5-chlorobenzamide intermediate2->final_product  Step 3: Amide Coupling  (Aryl-NH2, EDC, HOBt)

Caption: Multi-step synthesis of a benzamide intermediate.

Protocol 3: Synthesis of N-(4-methoxyphenyl)-3-amino-5-chlorobenzamide

Step A: Synthesis of 3-Amino-5-chlorobenzoic acid

  • Begin with this compound.

  • Perform the nitro reduction as described in Protocol 1 to yield Methyl 3-amino-5-chlorobenzoate.

  • Without extensive purification, subject the resulting ester to hydrolysis as described in Protocol 2 to yield 3-Amino-5-chlorobenzoic acid. Purify this intermediate by recrystallization.

Step B: Amide Coupling

  • Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3-Amino-5-chlorobenzoic acid (1.0 eq), p-anisidine (4-methoxyaniline, 1.05 eq), and Hydroxybenzotriazole (HOBt, 1.1 eq) in anhydrous Dichloromethane (DCM).

  • Activation: Cool the mixture to 0°C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor completion by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final product.

Trustworthiness Note: Each step in this sequence must be validated. The identity and purity of the intermediates and the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the protocol's success.

Conclusion

This compound is a testament to the power of strategic functionalization in organic synthesis. Its predictable reactivity and the orthogonal nature of its chloro, nitro, and ester groups provide chemists with a reliable and versatile platform for building molecular complexity. The protocols detailed herein offer a robust starting point for researchers in drug discovery and development, enabling the efficient synthesis of novel compounds with significant pharmaceutical potential.

References

Application Notes and Protocols for the Selective Reduction of the Nitro Group in Methyl 3-chloro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The selective reduction of the nitro group in methyl 3-chloro-5-nitrobenzoate to yield methyl 3-amino-5-chlorobenzoate is a critical transformation in the synthesis of pharmaceuticals and fine chemicals. The presence of both a halogen and an ester functional group necessitates a reduction strategy that is highly chemoselective to avoid unwanted side reactions such as dehalogenation or ester hydrolysis. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and scalable methods for this conversion. We will delve into the mechanistic underpinnings of three distinct and reliable protocols: Catalytic Transfer Hydrogenation, Tin(II) Chloride Reduction, and Sodium Dithionite Reduction. Each section offers detailed, step-by-step protocols, explanations for experimental choices, and troubleshooting insights to ensure successful and reproducible outcomes.

Introduction: Strategic Importance of the Target Transformation

Methyl 3-amino-5-chlorobenzoate is a valuable building block in organic synthesis. The strategic placement of the amine, chloro, and methyl ester groups makes it a versatile precursor for a variety of complex molecules, including agrochemicals and active pharmaceutical ingredients (APIs). The reduction of its nitro precursor, this compound, is a seemingly straightforward transformation that is, however, complicated by the presence of other reducible or sensitive functionalities.

The primary challenge lies in achieving high chemoselectivity. Aggressive reduction conditions can lead to the hydrodechlorination of the C-Cl bond or the reduction/hydrolysis of the methyl ester. Therefore, the choice of reducing agent and reaction conditions is paramount. This guide compares several field-proven methodologies, selected for their high selectivity, efficiency, and scalability.

The overall transformation is depicted below:

Caption: General reaction scheme for the reduction of the nitro group.

Comparative Analysis of Reduction Methodologies

The reduction of a nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[1] Several methods can accomplish this transformation, but their suitability for the specific substrate, this compound, varies. The key is to select a method that preserves the chloro and ester groups.[2]

MethodHydrogen/Electron SourceKey AdvantagesPotential Disadvantages
Catalytic Hydrogenation H₂ gas or transfer agent (e.g., HCOOH·NH₃)High efficiency, clean work-up, scalable.Risk of dehalogenation with some catalysts (e.g., Pd/C)[2]; requires specialized pressure equipment for H₂ gas.
Metal/Acid Reduction Fe/HCl, Zn/AcOH, SnCl₂/HClCost-effective, highly reliable, tolerant of many functional groups.[2]Stoichiometric metal waste, sometimes harsh acidic conditions, potentially difficult work-up to remove metal salts.[3]
Sodium Dithionite (Na₂S₂O₄) Dithionite ion (S₂O₄²⁻)Metal-free, very mild conditions, excellent chemoselectivity for esters and halogens.[4]Generates sulfur byproducts, reaction can be exothermic, reagent stability can be a concern.[5]

Protocol I: Catalytic Transfer Hydrogenation with Pd/C and Ammonium Formate

Catalytic transfer hydrogenation (CTH) is an attractive alternative to using pressurized hydrogen gas. Ammonium formate serves as a convenient in situ source of hydrogen, decomposing on the catalyst surface into H₂, CO₂, and NH₃.[6] This method is known for its operational simplicity and high efficiency.[7][8] While Palladium on carbon (Pd/C) can sometimes cause dehalogenation, under the mild conditions of CTH with careful temperature control, it is often selective enough for chloroarenes.[6][9]

Mechanistic Rationale

The reaction proceeds via the catalytic decomposition of ammonium formate on the palladium surface to generate adsorbed hydrogen atoms. These active hydrogen species then sequentially reduce the nitro group to the amine, passing through the nitroso and hydroxylamine intermediates. The relatively mild conditions help preserve the chloro- and ester functionalities.

Detailed Experimental Protocol
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add methanol (10-15 mL per gram of substrate) to dissolve the starting material. To this solution, add ammonium formate (4-5 eq) followed by 10% Palladium on carbon (Pd/C, 5-10 mol% Pd).

  • Reaction: Heat the mixture to a gentle reflux (typically around 60-65 °C) with vigorous stirring. The reaction progress should be monitored.

  • Monitoring: Track the disappearance of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric upon drying; quench the filter cake with water before disposal.

    • Wash the Celite pad thoroughly with methanol.

    • Combine the filtrates and concentrate under reduced pressure to remove the methanol.

    • Dissolve the residue in ethyl acetate and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude methyl 3-amino-5-chlorobenzoate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel if necessary.

Protocol II: Reduction with Tin(II) Chloride (SnCl₂)

The use of stannous chloride (SnCl₂) is a classic and highly chemoselective method for reducing aromatic nitro compounds.[2] It is particularly valuable when other reducible groups, such as esters and halides, are present.[3][10] The reaction is typically performed in an alcoholic solvent, often with the addition of concentrated hydrochloric acid to facilitate the reaction and maintain the solubility of tin salts.

Mechanistic Rationale

The reduction proceeds through a series of single-electron transfers from the Sn(II) species to the nitro group.[11] The tin is oxidized from Sn(II) to Sn(IV) in the process. The presence of a proton source (like HCl or the protic solvent) is necessary to protonate the intermediates along the reduction pathway.

Detailed Experimental Protocol
  • Setup: In a round-bottom flask fitted with a magnetic stir bar and reflux condenser, suspend tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 eq) in ethanol (10-20 mL per gram of substrate).

  • Reagent Addition: Add the this compound (1.0 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C). The reaction is often complete within 1-3 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The product amine is typically more polar than the starting nitro compound.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the residue carefully and with stirring until the solution is basic (pH > 8). This will precipitate the tin salts as tin hydroxides. Caution: Initial neutralization can be exothermic and may involve gas evolution.

    • Extract the resulting slurry with ethyl acetate (3x).

    • Filter the combined organic extracts through Celite® to remove any fine inorganic solids.

    • Wash the filtrate with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude product.

  • Purification: Purify via recrystallization or column chromatography as described in Protocol I.

Protocol III: Reduction with Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite, also known as sodium hydrosulfite, is a versatile and economical reducing agent.[4] This method offers a metal-free alternative and is renowned for its mildness and high chemoselectivity, making it an excellent choice for substrates sensitive to acidic conditions or catalytic hydrogenation.[4][12]

Mechanistic Rationale

The active reducing species is believed to be the sulfur dioxide radical anion (•SO₂⁻), which is in equilibrium with the dithionite ion in aqueous media.[4] The reduction proceeds via a stepwise single-electron transfer (SET) mechanism from the radical anion to the nitro group, which is sequentially protonated and reduced to the amine.[5]

Detailed Experimental Protocol
  • Setup: In a round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent system, such as a 1:1 mixture of methanol and water or THF and water (15-20 mL per gram of substrate).

  • Reagent Addition: In a separate flask, prepare a solution of sodium dithionite (3-5 eq) in water. Add this aqueous solution dropwise to the vigorously stirred solution of the nitro compound.

  • Reaction: The reaction is often exothermic and may require cooling in an ice bath to maintain room temperature. Stir vigorously for 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation:

    • Remove the organic solvent (methanol or THF) under reduced pressure.

    • Extract the remaining aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The resulting crude amine can be purified by recrystallization or column chromatography.

General Workflow and Monitoring

A systematic approach is crucial for success. The general experimental workflow involves careful setup, controlled reaction execution, diligent monitoring, and appropriate work-up and purification steps.

G cluster_workflow Generalized Experimental Workflow A Reaction Setup (Flask, Stirrer, Condenser) B Add Substrate & Solvent A->B C Add Reducing Agent & Catalyst (if any) B->C D Heat to Reaction Temperature C->D E Monitor by TLC/LC-MS D->E F Reaction Complete? E->F F->E No, continue reaction G Work-up (Quench, Filter, Extract) F->G Yes H Purification (Recrystallization or Chromatography) G->H I Characterization (NMR, MS, MP) H->I

Caption: A generalized workflow for nitro group reduction experiments.

Monitoring by TLC: A typical TLC analysis would use a mobile phase like 30% ethyl acetate in hexanes. The starting nitro compound will have a higher Rf value (less polar) than the resulting amine product, which will appear as a new, lower spot on the TLC plate. Staining with potassium permanganate or viewing under UV light can help visualize the spots.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reducing agent; deactivated catalyst (Pd/C); poor substrate solubility.[13]Add more reducing agent; use fresh catalyst; choose a better solvent or co-solvent system (e.g., THF/water).
Side Product Formation (e.g., dehalogenation) Reaction temperature too high; overly active catalyst; prolonged reaction time.Lower the reaction temperature; switch to a less reactive catalyst or a different method (e.g., SnCl₂ or Na₂S₂O₄).
Low Isolated Yield Product loss during work-up (e.g., amine forming salts); incomplete extraction.Ensure the aqueous layer is sufficiently basic (pH > 8) before extraction to free the amine; perform additional extractions.
Formation of Intermediates (e.g., hydroxylamine, azoxy compounds) Insufficient reducing agent; non-optimal pH or temperature.[13]Ensure a sufficient excess of the reducing agent is used; control temperature carefully, as some dimerizations are promoted by heat.[13]

References

Application Note: Quantitative Analysis of Methyl 3-chloro-5-nitrobenzoate using HPLC-UV and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-chloro-5-nitrobenzoate is a key chemical intermediate utilized in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its unique structure, featuring chloro and nitro functional groups, makes it a versatile building block.[2] Accurate and precise quantification of this compound is paramount for ensuring the quality of starting materials, monitoring reaction progress, and performing quality control on final products. The presence of the nitroaromatic chromophore and its volatility lend the molecule to analysis by several instrumental techniques.

This application note provides detailed protocols for two robust and validated analytical methods for the quantification of this compound:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely accessible, reliable, and robust method for routine analysis.

  • Gas Chromatography with Mass Spectrometry (GC-MS): A highly selective and sensitive method, ideal for trace-level detection and confirmation of identity.

Analyte Properties

Understanding the physicochemical properties of this compound is essential for method development.

  • Chemical Structure: Chemical Structure of this compound (Image Source: PubChem CID 2991916)

  • Molecular Formula: C₈H₆ClNO₄[3]

  • Molecular Weight: 215.59 g/mol [3][4]

  • Appearance: Solid[3]

  • Key Features for Analysis: The molecule possesses a strong UV-absorbing nitroaromatic ring system, making it highly suitable for HPLC-UV detection.[5] Its relative volatility and thermal stability also permit analysis by gas chromatography.

Principles of Analysis

The choice of analytical technique is dictated by the analyte's properties and the specific requirements of the analysis, such as required sensitivity, selectivity, and sample matrix.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, a reverse-phase (RP) method is optimal.[6] In RP-HPLC, the stationary phase (typically a C18-bonded silica) is nonpolar, while the mobile phase is a more polar mixture, usually of water and an organic solvent like acetonitrile or methanol.[7] As the mobile phase flows through the column, this compound, a moderately polar compound, partitions between the two phases. Its retention is controlled by the strength of the organic solvent in the mobile phase. Detection is achieved via a UV detector set to a wavelength where the nitroaromatic chromophore exhibits maximum absorbance, ensuring high sensitivity.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the highly specific detection capabilities of mass spectrometry.[8] It is ideal for volatile and thermally stable compounds. The sample is vaporized in a heated inlet and separated on a capillary column (e.g., a nonpolar 5% phenyl-methylpolysiloxane phase) based on its boiling point and interaction with the stationary phase.[9] After separation, the analyte enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that acts as a chemical fingerprint, providing unequivocal identification. For high sensitivity, the instrument can be operated in Selected Ion Monitoring (SIM) mode, where only specific, characteristic ions are monitored, dramatically improving the signal-to-noise ratio.[8]

Experimental Protocols

Method 1: Quantification by HPLC-UV

This protocol describes a reverse-phase HPLC method for the routine quantification of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Acetonitrile A->B C Dilute with Mobile Phase B->C D Filter (0.45 µm Syringe Filter) C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection at 230 nm F->G H Data Acquisition G->H I Integrate Peak Area H->I J Generate Calibration Curve I->J K Calculate Concentration J->K

Caption: Workflow for the quantification of this compound by HPLC-UV.

  • Instrumentation and Consumables:

    • HPLC system with a UV detector.

    • Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid or Formic acid (for MS compatibility).[6][10]

    • 0.45 µm syringe filters.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and Water (50:50, v/v) with 0.1% Phosphoric Acid.[7] The acid ensures a stable pH and sharp peak shapes.

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 25 °C.[7]

    • Detection Wavelength: 230 nm.[7]

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

    • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh an appropriate amount of the sample into a volumetric flask.

    • Dissolve the sample in acetonitrile and dilute to a final concentration within the calibration range using the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter into an autosampler vial before injection.[7]

  • Analysis and Quantification:

    • Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.

    • Inject the sample solutions.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method 2: Quantification by GC-MS

This protocol provides a highly selective and sensitive method for trace-level analysis and identity confirmation.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Methylene Chloride A->B C Dilute to Target Concentration B->C D Inject into GC System C->D E Separation (DB-5ms Column) D->E F Electron Ionization (EI) E->F G Mass Analysis (SIM Mode) F->G H Data Acquisition G->H I Extract Ion Chromatogram H->I J Integrate Peak Area I->J K Quantify via Calibration J->K

Caption: Workflow for the quantification of this compound by GC-MS.

  • Instrumentation and Consumables:

    • Gas chromatograph with a mass selective detector (MSD).

    • Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase (or equivalent).

    • Methylene chloride (GC grade).

    • Helium (carrier gas).

  • Chromatographic and MS Conditions:

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless (1 µL injection volume).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 215 (M+), 184, 156). Note: Ions should be confirmed by acquiring a full scan spectrum of a concentrated standard first.

  • Standard and Sample Preparation:

    • Stock Solution (1000 µg/mL): Prepare as described in the HPLC method, but use methylene chloride as the solvent.

    • Working Standards: Prepare a series of working standards (e.g., 0.05, 0.1, 0.5, 1, 5 µg/mL) by serially diluting the stock solution with methylene chloride.

    • Sample Preparation: Prepare samples similarly by dissolving in methylene chloride to a final concentration within the calibration range.

  • Analysis and Quantification:

    • Inject standards to generate a calibration curve based on the peak area of the primary quantifier ion.

    • Inject samples and integrate the peak area for the quantifier ion.

    • Calculate the concentration from the calibration curve. Confirm identity by verifying the presence and correct ratio of qualifier ions.

Method Performance and Data

The following table summarizes typical performance characteristics for the described methods. These values should be established and verified by the end-user laboratory as part of method validation.

ParameterHPLC-UV MethodGC-MS (SIM) Method
Linearity (r²) > 0.999> 0.998
Limit of Quantification (LOQ) ~ 1.0 µg/mL~ 0.05 µg/mL
Limit of Detection (LOD) ~ 0.3 µg/mL~ 0.015 µg/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%
Selectivity GoodExcellent

Conclusion

This application note presents two distinct, powerful, and reliable methods for the quantitative analysis of this compound.

The HPLC-UV method is a robust and straightforward technique suitable for routine quality control and process monitoring where analyte concentrations are relatively high. Its simplicity and the common availability of the required instrumentation make it a first-choice method in many laboratories.

The GC-MS method offers superior sensitivity and selectivity.[11] It is the preferred technique for trace-level quantification, impurity analysis, and applications requiring definitive confirmation of the analyte's identity. The use of SIM mode provides the sensitivity needed to meet stringent regulatory requirements for trace contaminants.[8]

The selection between these two methods should be based on the specific analytical challenge, including the sample matrix, required detection limits, and the need for structural confirmation.

References

Application Notes and Protocols: The Versatility of Methyl 3-chloro-5-nitrobenzoate in Advanced Dye and Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-chloro-5-nitrobenzoate is a trifunctional aromatic compound whose unique substitution pattern offers a powerful platform for the synthesis of a wide array of complex organic molecules. The presence of a reducible nitro group, a displaceable chloro substituent activated by meta-directing groups, and a hydrolyzable methyl ester provides three distinct and orthogonal handles for chemical modification. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application as a key intermediate in the synthesis of novel azo dyes and high-performance aromatic polymers. We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer insights into the characterization of the resulting products.

Introduction: The Synthetic Potential of this compound

The chemical architecture of this compound (C₈H₆ClNO₄) is a study in synthetic versatility.[1] Each functional group serves a specific purpose, enabling chemists to build molecular complexity in a controlled, stepwise manner.

  • The Nitro Group (-NO₂): This powerful electron-withdrawing group is the primary precursor to the amino (-NH₂) functionality, which is fundamental to the creation of diazonium salts for azo dye synthesis.[2][3] Its reduction is a cornerstone transformation in industrial chemistry.

  • The Chloro Group (-Cl): Positioned meta to the nitro and ester groups, the chlorine atom is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the other substituents sufficiently activates the aromatic ring for attack by potent nucleophiles, a key step in the formation of various polymer backbones.[4][5]

  • The Methyl Ester Group (-COOCH₃): This group can be readily hydrolyzed to a carboxylic acid or converted to an amide. In polymer chemistry, this functionality provides a critical site for polycondensation reactions, leading to the formation of polyesters or polyamides.

This guide will demonstrate how these functional groups can be strategically manipulated to synthesize both vibrant dyes and robust polymeric materials.

Application in Azo Dye Synthesis

Azo dyes are characterized by the presence of one or more azo groups (-N=N-), which form a conjugated system responsible for their color.[6][7] The synthesis is a classic two-step process: the conversion of a primary aromatic amine to a diazonium salt (diazotization), followed by its reaction with an electron-rich coupling component.[8] Here, this compound serves as the foundational precursor to the required aromatic amine.

Synthetic Strategy Workflow

The transformation from the nitroaromatic starting material to the final azo dye follows a well-defined pathway. First, the nitro group is selectively reduced to an amine. This amine is then converted into a reactive diazonium salt, which is immediately used to couple with a nucleophilic aromatic compound to generate the final dye product.

Azo Dye Synthesis Workflow A This compound reagent1 Reduction (e.g., SnCl₂/HCl) A->reagent1 B Methyl 3-amino-5-chlorobenzoate reagent2 Diazotization (NaNO₂/HCl, 0-5°C) B->reagent2 C Diazonium Salt Intermediate reagent3 Coupling Component (e.g., N,N-dimethylaniline) C->reagent3 D Azo Dye Product reagent1->B reagent2->C reagent3->D

Caption: Workflow for Azo Dye Synthesis.

Experimental Protocol: Synthesis of a Monoazo Dye

This protocol details the synthesis of a representative red azo dye starting from this compound and coupling with N,N-dimethylaniline.

Part A: Reduction of the Nitro Group

The reduction of the nitro group to an amine is the critical first step. Tin(II) chloride in concentrated hydrochloric acid is an effective and mild method for this transformation, well-suited for substrates with other reducible groups.[9]

  • Reagents and Equipment:

    • This compound (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 eq)

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Hydroxide (NaOH) solution (5M)

    • Ethyl Acetate

    • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

  • Procedure:

    • Suspend this compound in a round-bottom flask with concentrated HCl.

    • Add a solution of SnCl₂·2H₂O in concentrated HCl portion-wise to the stirred suspension. An exotherm may be observed.

    • After the addition is complete, heat the mixture to 60-70°C for 2-3 hours until TLC analysis indicates the complete consumption of the starting material.

    • Cool the reaction mixture in an ice bath and carefully neutralize by the slow addition of 5M NaOH solution until the pH is basic (pH 8-9). A precipitate of tin salts will form.

    • Extract the aqueous slurry with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 3-amino-5-chlorobenzoate as a crude solid, which can be purified by recrystallization.

Part B: Diazotization and Azo Coupling

Diazonium salts are generally unstable and are prepared in situ at low temperatures before being used immediately in the coupling reaction.[7]

  • Reagents and Equipment:

    • Methyl 3-amino-5-chlorobenzoate (1.0 eq)

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂) (1.05 eq)

    • N,N-dimethylaniline (1.0 eq)

    • Beakers, ice bath, magnetic stirrer, Buchner funnel

  • Procedure:

    • Dissolve Methyl 3-amino-5-chlorobenzoate in a mixture of concentrated HCl and water. Cool the solution to 0-5°C in an ice-salt bath.

    • Prepare a solution of sodium nitrite in cold water. Add this solution dropwise to the amine solution, ensuring the temperature remains below 5°C. Stir for 15-20 minutes after addition to ensure complete diazotization.

    • In a separate beaker, dissolve N,N-dimethylaniline in a dilute HCl solution and cool to 0-5°C.

    • Slowly add the cold diazonium salt solution to the stirred N,N-dimethylaniline solution. A brightly colored precipitate should form immediately.

    • Continue stirring the mixture in the ice bath for 30 minutes.

    • Make the solution slightly basic by adding a cold, dilute NaOH solution to precipitate the dye fully.

    • Isolate the solid dye product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold water.

    • Purify the crude dye by recrystallization from an appropriate solvent, such as ethanol/water.

Parameter Part A: Reduction Part B: Diazotization & Coupling
Key Reagent Tin(II) Chloride (SnCl₂)Sodium Nitrite (NaNO₂)
Solvent Concentrated HClWater / Dilute HCl
Temperature 60-70°C0-5°C
Key Intermediate Methyl 3-amino-5-chlorobenzoateDiazonium Salt
Final Product -Azo Dye
Purification RecrystallizationRecrystallization

Application in High-Performance Polymer Synthesis

The structure of this compound is highly amenable to creating aromatic polymers. The activated chloro group allows for the formation of ether or amine linkages via Nucleophilic Aromatic Substitution (SNAr), a cornerstone of polyether and polyimide synthesis.[5][10]

Synthetic Strategy: Polycondensation via SNAr

In this approach, this compound acts as an A-B type monomer, where 'A' is the displaceable chlorine and 'B' is the methyl ester group which can be later transformed. Alternatively, it can react with a B-B type monomer (a dinucleophile) to form an A-B-A-B polymer. We will focus on its reaction with a bisphenol to create a poly(ether-ester). The electron-withdrawing groups (EWG) are critical for stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[10][11]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Synthesis of a Poly(ether-ester)

This protocol describes the synthesis of a novel poly(ether-ester) by reacting this compound with Bisphenol A.

  • Reagents and Equipment:

    • This compound (1.0 eq)

    • Bisphenol A (1.0 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.2 eq)

    • Anhydrous N,N-Dimethylacetamide (DMAc) or Dimethyl Sulfoxide (DMSO)

    • Toluene

    • Methanol

    • Reaction flask with Dean-Stark trap, mechanical stirrer, nitrogen inlet, and condenser

  • Procedure:

    • To a flame-dried reaction flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add this compound, Bisphenol A, and potassium carbonate.

    • Add DMAc as the solvent and toluene as an azeotroping agent.

    • Heat the mixture to 140-150°C to azeotropically remove water, which is collected in the Dean-Stark trap. This step is crucial to ensure anhydrous conditions for the formation of the phenoxide.

    • After the removal of water is complete (approx. 4 hours), drain the toluene from the trap and raise the reaction temperature to 160-170°C.

    • Maintain the reaction at this temperature for 8-12 hours under a steady flow of nitrogen. The progress of polymerization can be monitored by the increase in viscosity of the solution.

    • After the reaction is complete, cool the viscous solution to room temperature and dilute with additional DMAc if necessary.

    • Precipitate the polymer by pouring the solution into a large excess of vigorously stirred methanol.

    • Collect the fibrous polymer precipitate by filtration.

    • Purify the polymer by redissolving it in a suitable solvent (e.g., chloroform or DMAc) and re-precipitating it into methanol.

    • Dry the final polymer product in a vacuum oven at 80°C overnight.

Parameter Value / Condition Rationale
Monomers This compound, Bisphenol AReactive components for building the polymer chain.
Base Anhydrous K₂CO₃To deprotonate the phenol groups of Bisphenol A, forming the active nucleophile.[11]
Solvent DMAc or DMSOHigh-boiling polar aprotic solvent to facilitate the SNAr reaction.
Azeotroping Agent TolueneEnsures removal of water to drive phenoxide formation to completion.
Temperature 160-170°CProvides sufficient thermal energy to overcome the activation barrier of the SNAr reaction.
Atmosphere Inert (Nitrogen)Prevents side reactions and polymer degradation at high temperatures.
Purification Precipitation in MethanolRemoves unreacted monomers and inorganic salts.

Conclusion

This compound stands out as a highly valuable and versatile building block in synthetic chemistry. Its strategically positioned functional groups provide chemists with multiple avenues for constructing complex molecules. The protocols detailed herein demonstrate its practical utility in creating both vibrant azo dyes through well-established reduction and diazotization pathways, and high-performance polymers via nucleophilic aromatic substitution. The ability to leverage its unique reactivity makes it an indispensable tool for researchers and scientists in materials science and drug development.

References

Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of Methyl 3-chloro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds by coupling organoboron compounds with organic halides.[1] This palladium-catalyzed transformation is indispensable in academic and industrial research, particularly in drug development, for constructing complex biaryl and styrenyl structures.[1][2]

This guide focuses on the Suzuki-Miyaura coupling of a specific and challenging substrate: Methyl 3-chloro-5-nitrobenzoate . This compound is an electron-deficient aryl chloride. While aryl chlorides are economically advantageous and widely available compared to their bromide and iodide counterparts, their lower reactivity presents a significant catalytic challenge.[3] The strong electron-withdrawing nature of the nitro and methyl ester groups in this compound activates the C-Cl bond towards the initial oxidative addition step, yet introduces considerations for functional group compatibility, particularly the base-sensitive ester.

This document provides a comprehensive overview of the mechanistic principles, a detailed discussion on optimizing experimental parameters, a robust step-by-step protocol, and troubleshooting advice for researchers aiming to successfully employ this substrate in cross-coupling reactions.

The Catalytic Cycle: A Mechanistic Framework

A foundational understanding of the Suzuki-Miyaura catalytic cycle is essential for rational optimization. The reaction proceeds through three key steps, as illustrated below: oxidative addition, transmetalation, and reductive elimination.[4][5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L n Active Catalyst OxAdd Ar-Pd(II)-X(L n) Organopalladium(II) Complex Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'(L n) Di-organopalladium(II) Complex OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Ar_Ar Ar-Ar' (Coupled Product) Transmetal->Ar_Ar Base_Activation R-B(OH)₂ + Base → [R-B(OH)₃]⁻ Boronate 'ate' Complex Base_Activation->Transmetal ArX Ar-X (this compound) ArX->OxAdd Boronic Ar'-B(OH)₂ Boronic->Base_Activation Base Base Base->Base_Activation

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is typically the rate-limiting step for aryl chlorides.[4]

  • Transmetalation: The organic group from the activated boronic acid (the boronate 'ate' complex) is transferred to the palladium center, displacing the halide.[1]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the desired biaryl product and regenerating the Pd(0) catalyst.[4]

Optimizing Experimental Parameters

The success of coupling an electron-deficient aryl chloride like this compound hinges on the judicious selection of four key components: the catalyst, the ligand, the base, and the solvent.

The Catalyst System: Activating the C-Cl Bond

The inertness of the C-Cl bond compared to C-Br or C-I necessitates a highly active catalyst system. Standard catalysts like Pd(PPh₃)₄ are often insufficient. The solution lies in using ligands that enhance the reactivity of the palladium center.

  • Rationale: The critical oxidative addition step is promoted by palladium centers that are both electron-rich and coordinatively unsaturated.[6][7]

  • Recommended Ligands:

    • Bulky, Electron-Rich Phosphines: Ligands such as trialkylphosphines (e.g., P(t-Bu)₃) and dialkylbiaryl phosphines (e.g., SPhos, XPhos, developed by the Buchwald group) are highly effective.[8][9] Their bulkiness promotes the formation of monoligated L₁Pd(0) species, which are highly reactive, while their strong electron-donating character facilitates the cleavage of the C-Cl bond.[7][8]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form very stable and active palladium complexes, making them excellent choices for activating aryl chlorides.[10]

A common and effective strategy is to generate the active catalyst in situ from a stable palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, combined with the chosen ligand.[10]

The Role of the Base: Balancing Reactivity and Functional Group Tolerance

The base plays a crucial role, primarily in the transmetalation step, by activating the boronic acid to form a more nucleophilic boronate "ate" complex.[1][10][11]

  • Challenge: The methyl ester in this compound is susceptible to hydrolysis (saponification) under strongly basic conditions, especially at the elevated temperatures often required for the reaction.[12]

  • Base Selection:

    • Strong Bases (e.g., NaOH, KOH, KOtBu): These should generally be avoided to prevent ester hydrolysis.

    • Moderate Inorganic Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃): These are the most common and recommended choices. They are strong enough to facilitate transmetalation but typically do not cause significant ester cleavage.[12] Potassium phosphate (K₃PO₄) is often a robust choice for challenging couplings.

    • Weak Bases (e.g., KF): Can be effective, particularly for base-sensitive substrates, but may lead to slower reaction rates.[10][13]

The Solvent System: A Biphasic Approach

The choice of solvent is critical for ensuring that all components can effectively interact. A biphasic system consisting of an organic solvent and water is often optimal.[1][14]

  • Rationale:

    • The organic phase (e.g., toluene, 1,4-dioxane, THF) dissolves the aryl chloride, the boronic acid, and the palladium catalyst complex.[15]

    • The aqueous phase dissolves the inorganic base, facilitating the formation of the water-soluble boronate 'ate' complex, which is believed to react at the interface or be transported into the organic phase for transmetalation.

  • Solvent Preparation: It is crucial to degas the solvents thoroughly (e.g., by sparging with argon or nitrogen for 20-30 minutes) before use. Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to the formation of inactive palladium black and promoting undesirable side reactions like the homocoupling of the boronic acid.[15][16]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with Phenylboronic acid as a representative example.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)

  • Toluene (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (e.g., 215.6 mg, 1.0 mmol), Phenylboronic acid (e.g., 158.5 mg, 1.3 mmol), Pd(OAc)₂ (e.g., 4.5 mg, 0.02 mmol), SPhos (e.g., 16.4 mg, 0.04 mmol), and K₃PO₄ (e.g., 424.6 mg, 2.0 mmol).

  • Solvent Addition: Add degassed toluene (e.g., 5 mL) and degassed water (e.g., 1 mL) via syringe.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture. The disappearance of the starting aryl chloride is a key indicator of completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the purified product, methyl 3-nitro-5-phenylbenzoate.

Comparative Data and Troubleshooting

The optimal conditions can vary depending on the specific boronic acid used. The following table provides a starting point based on conditions reported for similar electron-deficient aryl chlorides.

Aryl Chloride PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Yield (%)
4-ChlorobenzonitrilePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cs₂CO₃ (2)Dioxane80>98
4-ChloroacetophenonePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10095
2-ChloronitrobenzenePd-PEPPSI-IPr (1)-K₂CO₃ (2)Dioxane/H₂O10092
Methyl 4-chlorobenzoatePd(OAc)₂ (1)XPhos (2)K₃PO₄ (2)2-MeTHF/H₂O8096

Table compiled from representative data in the field.[10][17]

Troubleshooting Common Issues
  • Low or No Conversion:

    • Inactive Catalyst: Ensure an inert atmosphere was maintained. Oxygen can kill the catalyst.[16] Use fresh palladium sources and high-purity ligands.

    • Poor Reagent Quality: Boronic acids can degrade over time (protodeboronation).[15] Use fresh or recently purified boronic acid.

    • Insufficient Mixing: Vigorous stirring is essential for biphasic reactions.

  • Side Products Observed:

    • Ester Hydrolysis: If the corresponding carboxylic acid is observed, consider using a milder base (e.g., K₂CO₃ or KF) or a lower reaction temperature.[12][13]

    • Protodeboronation: The boronic acid is replaced by a hydrogen atom. This is often caused by trace acid or excess water and heat. Consider using a boronic ester (e.g., a pinacol ester) which can be more stable.[15]

    • Homocoupling (Ar'-Ar'): This arises from oxygen contamination.[15] Ensure all reagents and solvents are thoroughly degassed.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly achievable transformation provided that key experimental parameters are carefully controlled. The use of a highly active catalyst system, typically featuring a bulky, electron-rich phosphine or NHC ligand, is paramount for activating the robust C-Cl bond. Furthermore, balancing the need for a sufficiently strong base to promote transmetalation against the potential for ester hydrolysis is critical for achieving high yields. By following the detailed protocol and considering the troubleshooting advice provided, researchers can confidently and effectively utilize this versatile building block in the synthesis of complex molecular architectures.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 3-chloro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 3-chloro-5-nitrobenzoate. This document is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable synthetic intermediate. As a key building block in the development of pharmaceuticals and agrochemicals, mastering its synthesis is crucial.[1] This guide moves beyond simple protocols to explain the causality behind experimental choices, providing you with the insights needed to troubleshoot and optimize your reactions effectively.

The synthesis is typically approached as a two-step process: the electrophilic nitration of 3-chlorobenzoic acid, followed by a Fischer-Speier esterification. Each step presents unique challenges and opportunities for optimization.

Optimized Synthesis Workflow

The following diagram outlines the recommended two-step synthesis pathway from the starting material to the final product.

G Start 3-Chlorobenzoic Acid Nitration_Step Step 1: Nitration Start->Nitration_Step Intermediate 3-Chloro-5-nitrobenzoic Acid Nitration_Step->Intermediate Nitrating_Mix Nitrating Mixture (Conc. H₂SO₄ + Conc. HNO₃) Nitrating_Mix->Nitration_Step Temp_Control_N Temperature Control (0-15°C) Temp_Control_N->Nitration_Step Esterification_Step Step 2: Fischer Esterification Intermediate->Esterification_Step Workup Workup & Purification (Quench, Neutralization, Recrystallization) Esterification_Step->Workup Reagents_E Anhydrous Methanol (excess) Catalytic H₂SO₄ Reagents_E->Esterification_Step Condition_E Reflux Condition_E->Esterification_Step Final_Product This compound Workup->Final_Product

Caption: High-level workflow for the two-step synthesis of this compound.

Part 1: Detailed Experimental Protocols

Protocol 1: Nitration of 3-Chlorobenzoic Acid

This protocol details the electrophilic aromatic substitution to form the key intermediate, 3-chloro-5-nitrobenzoic acid. The rationale for the meta-directing effect of the carboxylic acid group is a foundational concept in electrophilic aromatic substitution.[2]

Materials:

  • 3-Chlorobenzoic Acid (10.0 g, 63.8 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice and Deionized Water

Procedure:

  • Reaction Setup: In a 250 mL flask, add 40 mL of concentrated H₂SO₄. Cool the flask in an ice-salt bath to 0°C.

  • Substrate Addition: Slowly add 10.0 g of 3-chlorobenzoic acid to the cold sulfuric acid with continuous stirring. Ensure the temperature does not exceed 10°C.

  • Prepare Nitrating Mixture: In a separate flask, slowly add 6.0 mL of concentrated HNO₃ to 12.0 mL of concentrated H₂SO₄, keeping the mixture cooled in an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise to the 3-chlorobenzoic acid solution over 30-45 minutes. Crucially, maintain the reaction temperature between 5-15°C throughout the addition. [3] Higher temperatures can lead to the formation of undesired isomers and dinitrated byproducts.[3]

  • Reaction Completion: After the addition is complete, let the mixture stir at room temperature for an additional 30 minutes.

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. This will precipitate the solid product.[2]

  • Isolation: Filter the resulting solid precipitate using a Buchner funnel and wash thoroughly with cold deionized water until the washings are neutral to litmus paper.

  • Drying: Dry the product, 3-chloro-5-nitrobenzoic acid, in a vacuum oven. The product should be a pale-yellow solid. Verify purity via melting point analysis.

Protocol 2: Fischer-Speier Esterification

This protocol converts the carboxylic acid intermediate to the final methyl ester. This is an equilibrium-controlled reaction; therefore, steps are taken to drive the reaction towards the product side.[4]

Materials:

  • 3-Chloro-5-nitrobenzoic Acid (from Protocol 1)

  • Anhydrous Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 g (49.6 mmol) of dry 3-chloro-5-nitrobenzoic acid in 80 mL of anhydrous methanol. Using an excess of the alcohol (methanol) helps to shift the reaction equilibrium to favor ester formation according to Le Chatelier's principle.[4]

  • Catalyst Addition: While stirring, carefully add 1.0 mL of concentrated H₂SO₄ to the solution.[4] This strong acid catalyzes the esterification.[5]

  • Reflux: Heat the mixture to a gentle reflux and maintain for 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.[6]

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.[5]

    • Dissolve the residue in 100 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with 50 mL of water, 2 x 50 mL of saturated NaHCO₃ solution (to neutralize the acidic catalyst), and finally with 50 mL of brine.[5]

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude ester.

  • Purification: Recrystallize the crude product from a minimal amount of hot methanol to obtain pure this compound as a white or off-white solid.[7]

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My nitration step resulted in a low yield and a complex mixture of products. What went wrong?

A1: This is a classic issue of poor regioselectivity and over-reaction, primarily caused by inadequate temperature control.

  • Causality: The nitration of 3-chlorobenzoic acid is an exothermic reaction. If the temperature rises above the optimal 5-15°C range, the reaction rate increases, but so does the rate of side reactions.[3] This can lead to the formation of other isomers (like 3-chloro-2-nitrobenzoic acid and 3-chloro-4-nitrobenzoic acid) and dinitrated products. The directing effects of the chloro and carboxylic acid groups are kinetically controlled, and higher temperatures provide the activation energy needed to overcome the barrier for substitution at less-favored positions.

  • Solution:

    • Strict Temperature Monitoring: Ensure your ice bath is robust (ice-salt is recommended) and that the nitrating mixture is added slowly and dropwise, allowing the heat to dissipate.[2]

    • Pre-cooling: Cool all acid reagents before mixing.

    • Acid Ratios: Ensure the correct molar ratio of sulfuric to nitric acid is used to generate the nitronium ion (NO₂⁺) efficiently without promoting oxidative side reactions.[6]

Q2: The product from my esterification reaction is a sticky oil and won't solidify. Why is this happening?

A2: An oily product that fails to crystallize typically indicates the presence of significant impurities that disrupt the crystal lattice formation.

  • Causality & Solutions:

    • Unreacted Starting Material: Incomplete esterification will leave behind 3-chloro-5-nitrobenzoic acid. Its presence, along with the desired ester, can form a eutectic mixture with a lower melting point.

      • Troubleshooting: Confirm reaction completion using TLC before work-up. If incomplete, extend the reflux time or add a small amount of additional catalyst.

    • Water Contamination: The presence of water during the reaction can hydrolyze the ester product back to the carboxylic acid, especially under acidic conditions.[8]

      • Troubleshooting: Ensure your 3-chloro-5-nitrobenzoic acid starting material is thoroughly dry and use anhydrous methanol.[4]

    • Insufficient Purification: The work-up may not have adequately removed all acidic residue or byproducts.

      • Troubleshooting: Ensure a thorough wash with sodium bicarbonate solution to remove all traces of the sulfuric acid catalyst and any unreacted carboxylic acid.[5] Attempt to triturate the oil with a cold, non-polar solvent like hexane to induce crystallization. If that fails, column chromatography is the most effective purification method.

Q3: My Fischer esterification yield is consistently below 70%. What are the key parameters to optimize?

A3: Low yield in a Fischer esterification is almost always due to the reaction not reaching favorable equilibrium or issues during work-up.

  • Causality & Solutions:

    • Equilibrium Position: As an equilibrium process, the presence of the water byproduct will halt the forward reaction.[4]

      • Optimization: Use a large excess of anhydrous methanol (20-40 equivalents) to push the equilibrium towards the product. For larger-scale reactions, consider using a Dean-Stark apparatus with a suitable solvent (like toluene) to azeotropically remove water as it forms.[9]

    • Catalyst Amount: An insufficient amount of acid catalyst will result in a slow reaction that may not reach completion in the allotted time.

      • Optimization: While catalytic, ensure you are using at least 0.1-0.2 equivalents of concentrated H₂SO₄. p-Toluenesulfonic acid (p-TsOH) is a solid alternative that is easier to handle and can also be effective.[10]

    • Reaction Time & Temperature: The reaction may simply need more time or energy.

      • Optimization: Ensure a steady reflux is maintained. A study on a similar system showed that increasing reaction time and temperature significantly improves yield.[10][11] Consider extending the reflux period to 4-5 hours if TLC shows a slow conversion.

The following diagram provides a logical flow for troubleshooting low esterification yield.

G Start Low Esterification Yield Check_TLC Analyze TLC of Crude Product Start->Check_TLC SM_Present Significant Starting Material (SM) Remains Check_TLC->SM_Present Yes SM_Clean Little or No SM, but Low Mass Check_TLC->SM_Clean No Cause_Time Incomplete Reaction: Insufficient Time/Temp? SM_Present->Cause_Time Cause_Water Equilibrium Issue: Water Present? SM_Present->Cause_Water Cause_Cat Catalyst Issue: Insufficient Amount? SM_Present->Cause_Cat Cause_Workup Workup Losses: Product Dissolved in Aqueous Layer? SM_Clean->Cause_Workup Cause_Purify Purification Losses: Too much solvent in recrystallization? SM_Clean->Cause_Purify Sol_Time Increase Reflux Time Ensure Steady Reflux Cause_Time->Sol_Time Sol_Water Use Anhydrous Methanol Dry Starting Material Cause_Water->Sol_Water Sol_Cat Verify Catalyst Amount (0.1-0.2 eq.) Cause_Cat->Sol_Cat Sol_Workup Ensure pH > 7 during Bicarb Wash Perform Back-Extraction Cause_Workup->Sol_Workup Sol_Purify Use Minimum Amount of Hot Recrystallization Solvent Cause_Purify->Sol_Purify

Caption: Troubleshooting logic for diagnosing low yield in Fischer esterification.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is an indirect, two-step synthesis (nitration then esterification) preferred over direct nitration of methyl 3-chlorobenzoate?

A1: The choice of pathway is dictated by the directing effects of the substituents. In 3-chlorobenzoic acid, both the -COOH group (meta-director) and the -Cl group (ortho-, para-director) guide the incoming nitro group to the C5 position. This alignment results in high regioselectivity for the desired 3-chloro-5-nitrobenzoic acid intermediate. Conversely, starting with methyl 3-chlorobenzoate, the ester group (-COOCH₃) is also a meta-director, leading to the same desired product. However, performing the esterification first on the more commercially available 3-chlorobenzoic acid is often more practical and allows for easier purification of the intermediate acid before proceeding to the final ester.

Q2: Are there alternative esterification methods besides Fischer-Speier?

A2: Yes, while Fischer esterification is cost-effective and common, other methods can be used, especially if the reaction is sluggish or the starting material is sensitive to strong acid and heat. One common alternative is reaction with an alkylating agent like dimethyl sulfate (Me₂SO₄) or methyl iodide (CH₃I) in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃).[12] This method avoids the generation of water and is not reversible, often leading to higher yields, but the reagents are more toxic and expensive.

Q3: How critical is the neutralization step with sodium bicarbonate during the esterification work-up?

A3: It is absolutely critical. Failure to completely neutralize the sulfuric acid catalyst has two major negative consequences. First, any remaining acid can catalyze the reverse reaction (hydrolysis) during the work-up, especially in the presence of water, which will decrease your yield. Second, residual acid can cause the product to degrade or char upon concentration, leading to a discolored and impure final product.[10]

Q4: Can this synthesis be performed using microwave-assisted heating?

A4: Yes, microwave irradiation can significantly accelerate the esterification step. Studies on similar substituted nitrobenzoic acids have shown that reaction times can be reduced from hours to minutes with comparable or even improved yields.[10] However, this requires specialized microwave reactor equipment and careful optimization of temperature and irradiation time to prevent decomposition.

Part 4: Quantitative Data Summary

The following tables summarize the expected impact of key reaction parameters on yield and purity, based on established chemical principles and data from related syntheses.

Table 1: Effect of Nitration Temperature on Product Distribution

Temperature RangeExpected Yield of 3-chloro-5-nitro- IsomerPurityCommon Byproducts
0 - 15°CHigh (>85%)HighTrace amounts of ortho/para isomers
15 - 30°CModerate (60-80%)ModerateIncreased ortho/para isomers
> 30°CLow (<60%)LowSignificant isomer formation, dinitration products

Table 2: Impact of Key Parameters on Fischer Esterification Yield

ParameterCondition AYield ACondition BYield BRationale
Methanol Equivalents 5 eq.~75%20 eq.>90%Le Chatelier's Principle: Excess reagent drives equilibrium forward.[4]
Water Content Anhydrous reagents>90%5% water in methanol<50%Water promotes the reverse hydrolysis reaction.[4]
Catalyst (H₂SO₄) 0.05 eq.~60%0.2 eq.>90%Sufficient catalyst is needed to achieve a reasonable reaction rate.
Reflux Time 1 hour~70%3 hours>90%Allows the reaction to proceed closer to completion.[11]

References

Technical Support Center: Purification of Methyl 3-chloro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 3-chloro-5-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this compound from typical reaction mixtures.

Understanding the Chemistry of Purification

This compound is commonly synthesized via the nitration of methyl 3-chlorobenzoate using a mixture of concentrated nitric and sulfuric acids. This electrophilic aromatic substitution reaction, while generally effective, can lead to a variety of impurities that must be removed to obtain a product of high purity.[1][2][3] The primary impurities include unreacted starting material (methyl 3-chlorobenzoate), regioisomers (such as methyl 2-chloro-5-nitrobenzoate and methyl 4-chloro-3-nitrobenzoate), and potentially over-nitrated products (dinitrobenzoate derivatives).[4] The purification strategy, therefore, must be designed to effectively separate the desired product from these structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The primary impurities typically arise from the nitration reaction itself. These include:

  • Unreacted Starting Material: Methyl 3-chlorobenzoate.

  • Regioisomers: Other isomers formed during nitration, such as those with the nitro group at different positions on the aromatic ring.

  • Di-nitro Compounds: Products of over-nitration, which can occur if the reaction temperature is not carefully controlled.[5][6]

  • Residual Acids: Traces of nitric and sulfuric acid from the nitrating mixture.

Q2: What is a good starting point for a recrystallization solvent?

A2: For compounds structurally similar to this compound, such as methyl 3-nitrobenzoate, methanol or a mixture of ethanol and water are excellent choices for recrystallization.[2][7][8] The general principle is that the desired compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while the impurities should either be very soluble or insoluble in the chosen solvent at all temperatures.

Q3: How can I monitor the purity of my fractions during purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring purification. For compounds of this type, silica gel plates are commonly used. A good starting mobile phase is a mixture of hexane and ethyl acetate (e.g., 8:2 v/v).[9] The different components of your mixture will travel up the plate at different rates, allowing you to visualize the separation. High-Performance Liquid Chromatography (HPLC) is a more quantitative method for assessing final purity.

Q4: My purified product has a lower melting point than the literature value. What does this indicate?

A4: A depressed and broadened melting point range is a classic indicator of impurities.[8] Even small amounts of contaminants can disrupt the crystal lattice of the pure compound, leading to a lower melting point. Further purification is likely necessary.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound.

Issue 1: The product "oils out" during recrystallization instead of forming crystals.

  • Causality: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase rather than dissolving. This is often due to the boiling point of the solvent being higher than the melting point of the solute, or the presence of significant impurities that lower the melting point of the mixture.

  • Troubleshooting Steps:

    • Add more solvent: The concentration of your product in the solvent might be too high. Add a small amount of hot solvent to see if the oil dissolves.

    • Change the solvent system: If adding more solvent doesn't work, you may need a solvent with a lower boiling point or a different polarity. Consider switching from pure methanol to an ethanol/water mixture, or vice versa.[2][7]

    • Pre-purification: If significant impurities are present, they can hinder crystallization. Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel with a non-polar solvent to remove highly polar or non-polar impurities.

Issue 2: Poor recovery of the product after recrystallization.

  • Causality: Low recovery can result from using too much solvent, cooling the solution too quickly, or premature crystallization during a hot filtration step.

  • Troubleshooting Steps:

    • Minimize solvent usage: Always use the minimum amount of hot solvent necessary to fully dissolve the crude product.[8]

    • Slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

    • Evaporate excess solvent: If you've added too much solvent, you can gently heat the solution to evaporate some of the solvent until you reach the saturation point (indicated by the first sign of crystal formation). Then, allow it to cool slowly.

    • Check the filtrate: If you suspect your product is still in the mother liquor, you can try to recover a second crop of crystals by concentrating the filtrate and re-cooling.

Issue 3: TLC analysis shows co-eluting spots, indicating poor separation.

  • Causality: The chosen TLC solvent system may not have the optimal polarity to resolve the components of your mixture.

  • Troubleshooting Steps:

    • Adjust solvent polarity: If the spots are all near the baseline, the solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate). If the spots are all near the solvent front, the system is too polar; decrease the proportion of the polar solvent.

    • Try a different solvent system: If adjusting the ratio of your current system doesn't work, try a different combination of solvents. For example, dichloromethane/hexane or toluene/ethyl acetate can offer different selectivities.

Issue 4: The final product is colored, but the pure compound should be a white or off-white solid.

  • Causality: Colored impurities are often highly conjugated organic molecules. These can be residual starting materials, byproducts, or degradation products.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon. The colored impurities will adsorb to the surface of the carbon. Perform a hot filtration to remove the carbon, and then allow the filtrate to cool and crystallize.

    • Column Chromatography: If the colored impurities are persistent, column chromatography is a more rigorous method for their removal.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on small-scale solubility tests, choose a suitable solvent (e.g., methanol or an ethanol/water mixture).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

Protocol 2: Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a low-polarity solvent mixture (e.g., 9:1 hexane/ethyl acetate). Gradually increase the polarity of the mobile phase to elute the components from the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Data Presentation

PropertyValueSource
Molecular Formula C₈H₆ClNO₄[10]
Molecular Weight 215.59 g/mol [10]
Appearance Off-white to gray solid[11]
Predicted Boiling Point 314.0 ± 22.0 °C[11]
Predicted Density 1.426 ± 0.06 g/cm³[11]
Melting Point of Precursor (3-chloro-5-nitrobenzoic acid) 140-148 °C[12]

Visualization of Purification Workflow

PurificationWorkflow cluster_start Initial State cluster_analysis1 Initial Analysis cluster_purification Purification Method Selection cluster_analysis2 Purity Assessment cluster_end Final Product Crude Crude Reaction Mixture (Product + Impurities) TLC1 TLC Analysis of Crude Crude->TLC1 Decision Assess Impurity Profile TLC1->Decision Recrystallization Recrystallization (Methanol or EtOH/Water) Decision->Recrystallization Minor Impurities Column Column Chromatography (Silica Gel, Hexane/EtOAc) Decision->Column Complex Mixture/ Oiling Out TLC2 TLC of Purified Fractions Recrystallization->TLC2 Column->TLC2 HPLC HPLC for Final Purity TLC2->HPLC MeltingPoint Melting Point Analysis HPLC->MeltingPoint Pure Pure this compound MeltingPoint->Pure

References

Technical Support Center: A Researcher's Guide to the Purification of Commercial Methyl 3-chloro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth, field-proven insights into removing impurities from commercial-grade Methyl 3-chloro-5-nitrobenzoate (CAS No: 36138-28-0). As a critical intermediate in the synthesis of pharmaceuticals and other advanced materials, its purity is paramount for reproducible results and regulatory compliance.[1][2] This document moves beyond simple protocols to explain the causality behind each step, ensuring you can troubleshoot and adapt these methods effectively in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound and why are they present?

Commercial batches of this compound can contain several process-related impurities stemming from its synthesis, which typically involves the nitration of a substituted benzene ring.[3][4] Understanding these impurities is the first step toward selecting an appropriate purification strategy.

Impurity TypeSpecific Example(s)Source of ImpurityRationale for Presence
Starting Materials 3-Chloro-5-nitrobenzoic acidIncomplete EsterificationThe final step in one synthetic route is the esterification of the carboxylic acid. If this reaction does not go to completion, the acidic starting material will remain.
Isomeric Byproducts Methyl 2-chloro-5-nitrobenzoate, Methyl 4-chloro-3-nitrobenzoateNon-selective NitrationWhile the chloro and methoxycarbonyl groups are primarily meta-directing, small quantities of ortho and para isomers can form during the electrophilic nitration step. A patent for the related methyl m-nitrobenzoate notes the presence of o- and p-isomers as significant impurities.[5]
Side-Reaction Products Dinitro- or trinitro- speciesOver-nitrationHarsh reaction conditions (e.g., high temperature or excess nitrating agent) can lead to the addition of more than one nitro group to the aromatic ring.[5][6][7][8]
Hydrolysis Products 3-Chloro-5-nitrobenzoic acidExposure to Moisture/BaseThe ester functional group can be hydrolyzed back to the corresponding carboxylic acid, especially during aqueous workups or improper storage.[9][10]

Strategic Purification Workflow

Choosing the correct purification strategy depends on the nature and quantity of the impurities present. The following workflow provides a logical approach to purifying your commercial material.

Purification Workflow cluster_0 Initial Assessment cluster_1 Decision & Purification cluster_2 Final Verification Start Crude Commercial This compound Assess Purity Assessment (TLC, Melting Point) Start->Assess Decision Impurity Profile Analysis Assess->Decision Recrystallization Recrystallization (For crystalline solids with high initial purity >90%) Decision->Recrystallization Minor Impurities Chromatography Column Chromatography (For complex mixtures or isomeric impurities) Decision->Chromatography Major/Isomeric Impurities Verify Final Purity Check (TLC, HPLC, Melting Point) Recrystallization->Verify Chromatography->Verify Product Pure Product (>99%) Verify->Product

Caption: A decision workflow for purifying this compound.

Troubleshooting Guide 1: Recrystallization

Recrystallization is a powerful technique for purifying compounds that are highly crystalline and have a purity of >90%. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Q2: What is the best solvent for recrystallizing this compound?

The ideal solvent should dissolve the compound well when hot but poorly when cold. For this compound, which is insoluble in water but soluble in hot ethanol, a mixed solvent system of ethanol and water is highly effective.[11][12]

Detailed Protocol: Recrystallization from Ethanol/Water

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid near the boiling point. Perform this on an electric hot plate to avoid naked flames, as ethanol is highly flammable.[11]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them.

  • Induce Crystallization: Slowly add hot water dropwise to the hot ethanol solution until it becomes slightly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[13]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any soluble impurities adhering to the crystal surface.[7][8]

  • Drying: Dry the crystals thoroughly, ideally in a vacuum oven at a temperature below the product's melting point (78-80°C), to remove residual solvent.[12][13]

Recrystallization Troubleshooting
  • Q: My product has "oiled out" instead of forming crystals. What do I do?

    • Cause: The solution is likely supersaturated, or the boiling point of the solvent is lower than the melting point of the solute.

    • Solution: Re-heat the mixture to dissolve the oil. Add a slightly larger volume of hot ethanol to decrease the saturation level. Allow it to cool much more slowly, perhaps by insulating the flask. If the problem persists, try a different solvent system, like methanol.[14]

  • Q: Crystal formation is very slow or doesn't occur. How can I fix this?

    • Cause: The solution may not be sufficiently saturated, or there are no nucleation sites for crystal growth.

    • Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a tiny "seed" crystal from a previous pure batch. If oversaturation is the issue, you can boil off some of the solvent to concentrate the solution before cooling again.

  • Q: My final product is still colored (e.g., pale yellow). How can I decolorize it?

    • Cause: Highly colored, polar impurities may be present.

    • Solution: During the dissolution step (Step 1), after the compound has dissolved in hot ethanol, add a very small amount (spatula tip) of activated charcoal. Keep the solution hot for a few minutes, then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities. Proceed with crystallization as described.

Troubleshooting Guide 2: Flash Column Chromatography

When dealing with complex mixtures, isomeric impurities, or when recrystallization fails, flash column chromatography is the method of choice. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent).[15][16]

Caption: Separation of compounds by polarity in column chromatography.

Q3: How do I select the right solvent system (eluent) for column chromatography?

The key is to find a solvent system where the desired product has a Retention Factor (Rf) of approximately 0.3-0.4 on a silica gel TLC plate. This provides the optimal balance for good separation.

  • Start with a non-polar solvent like Hexane or Heptane.

  • Gradually add a more polar solvent , such as Ethyl Acetate or Dichloromethane, to increase the eluting power.

  • Test various ratios (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate) using TLC until the desired Rf is achieved. Less polar compounds will have a higher Rf and elute from the column faster.[16]

Detailed Protocol: Flash Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour it into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding the polar solvent (gradient elution) or using a pre-determined mixture (isocratic elution).

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product.[6]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.

Chromatography Troubleshooting
  • Q: My compound is not moving off the baseline of the TLC plate.

    • Cause: The eluent is not polar enough to move the compound up the silica plate.

    • Solution: Increase the proportion of the polar solvent in your eluent mixture. For example, move from a 9:1 Hexane:Ethyl Acetate mixture to a 4:1 or even 1:1 mixture.

  • Q: The separation between my product and an impurity is poor (spots are too close on TLC).

    • Cause: The eluent may be too polar, causing all components to move too quickly up the plate.

    • Solution: Decrease the polarity of the eluent. Use a solvent system that gives a lower Rf for your product, which will increase the relative separation between spots. You can also try a different solvent system altogether (e.g., Dichloromethane/Hexane).

  • Q: My spots are "streaking" on the TLC plate.

    • Cause: This is often caused by acidic or basic functional groups strongly interacting with the silica gel. It can also be due to overloading the TLC plate.

    • Solution: Ensure you are not spotting too much material on the plate. If streaking persists, it may indicate the presence of the acidic impurity, 3-chloro-5-nitrobenzoic acid. Adding a very small amount (e.g., 0.5%) of acetic acid to the eluent can sometimes resolve this issue by protonating the impurity and reducing its interaction with the silica.

Purity Verification

After purification, it is essential to verify the purity of the final product.

Analysis MethodPrincipleIndication of Purity
Melting Point Pure crystalline solids melt over a very narrow temperature range.A sharp melting point between 78-80°C indicates high purity.[12] A broad or depressed melting range suggests the presence of impurities.
Thin-Layer Chromatography (TLC) Separation based on polarity.A single, well-defined spot indicates that no major impurities are present under those conditions.
High-Performance Liquid Chromatography (HPLC) High-resolution separation, often with UV detection.A single major peak in the chromatogram, with purity often calculated as >99% by area, is a strong indicator of high purity.[17]

References

Technical Support Center: Monitoring Reactions with Methyl 3-chloro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving Methyl 3-chloro-5-nitrobenzoate. As a key intermediate, understanding its transformation in real-time is critical for optimizing yield, purity, and overall process efficiency. This document is structured to address specific issues you may encounter, providing not just solutions but the underlying scientific principles to empower your experimental choices.

Foundational Concepts: Why Monitor Reactions of this compound?

This compound is a versatile intermediate in organic synthesis, often used in the development of pharmaceuticals and other fine chemicals.[1] Its aromatic ring is activated for certain transformations and deactivated for others due to the presence of electron-withdrawing chloro and nitro groups, and a meta-directing methyl ester.[2][3] Monitoring reactions is crucial to:

  • Determine Reaction Completion: Ensure the starting material is fully consumed.

  • Identify Intermediates & Byproducts: Gain mechanistic insights and identify potential impurities.

  • Optimize Reaction Conditions: Adjust parameters like temperature, time, or catalyst loading for better outcomes.[2]

  • Prevent Over-reaction or Decomposition: Stop the reaction at the optimal point to maximize the yield of the desired product.

Below is a decision tree to help select an appropriate monitoring technique based on your experimental needs.

G Start What is your primary goal? Qualitative Qualitative Check (Fast, simple) Start->Qualitative Is the reaction complete? Quantitative Quantitative Analysis (Precise measurement) Start->Quantitative What is the conversion/yield? Structure Structural Confirmation Start->Structure What is the product structure? RealTime Real-Time Monitoring Start->RealTime How fast is the reaction? Are there transient intermediates? TLC Thin-Layer Chromatography (TLC) Qualitative->TLC HPLC HPLC / UPLC Quantitative->HPLC GCMS GC-MS Quantitative->GCMS (for volatile compounds) NMR NMR Spectroscopy Quantitative->NMR (using internal standard) Structure->GCMS (provides mass) Structure->NMR FTIR In-situ FTIR / Raman RealTime->FTIR

Caption: Decision tree for selecting a reaction monitoring technique.

Thin-Layer Chromatography (TLC) Troubleshooting

TLC is a rapid, inexpensive, and effective technique for qualitative reaction monitoring.[4] It allows you to visualize the disappearance of starting materials and the appearance of products.[5]

Frequently Asked Questions (TLC)

Q1: My spots are streaking down the plate. What's causing this?

A1: Streaking is a common issue and can be attributed to several factors:

  • Sample Overloading: The most frequent cause. The concentration of your spotted sample is too high, saturating the silica gel.[6][7][8] Solution: Dilute your reaction aliquot significantly (e.g., 10-fold or more) in a volatile solvent like ethyl acetate or dichloromethane before spotting.[8]

  • Highly Polar Compounds: this compound and its potential products can be quite polar. If the eluent is not polar enough to effectively move the compound, it will streak. Solution: Increase the polarity of your mobile phase. For example, if you are using 20% ethyl acetate in hexanes, try increasing to 30% or 40%.

  • Acidic or Basic Functionality: If your product has a free carboxylic acid (from ester hydrolysis) or an amine group (from nitro reduction), it can interact strongly with the acidic silica gel, causing streaking.[9] Solution: Add a small amount of acid (e.g., 0.5-1% acetic acid) or base (e.g., 0.5-1% triethylamine) to your eluent to neutralize the analyte or the silica surface, respectively.[8]

Q2: I don't see any spots on my TLC plate after developing.

A2: This can be frustrating, but it's usually solvable:

  • Compound is Not UV-Active: While the aromatic ring in this compound is UV-active, your product might not be, or it may be a poor absorber. Solution: Use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice. For nitro compounds specifically, you can use a tin(II) chloride solution to reduce the nitro group to an amine, which can then be visualized with other reagents like p-dimethylaminobenzaldehyde (Ehrlich's reagent).[4]

  • Sample is Too Dilute: The concentration of the analyte is below the detection limit.[8] Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry completely between applications.[7][8]

  • Solvent Level Too High: If the solvent level in the developing chamber is above your spotting line, your sample will dissolve into the solvent reservoir instead of eluting up the plate.[6][7] Solution: Always ensure your spotting line is well above the solvent level in the chamber.[10]

Q3: The Rf values of my starting material and product are too close to distinguish.

A3: Separating compounds with similar polarities requires optimizing the mobile phase.

  • Solution 1: Change Solvent Polarity: A single-solvent system may not provide adequate resolution. Experiment with binary or even ternary solvent systems. Small changes in the ratio of a polar to a non-polar solvent can have a significant impact. Try systems like ethyl acetate/hexanes, dichloromethane/methanol, or toluene/acetone.

  • Solution 2: Use a Co-spot: The "co-spot" is a critical tool for resolving ambiguity.[5][11] On a three-lane plate, spot the starting material in lane 1, the reaction mixture in lane 3, and in the central lane (lane 2), spot both the starting material and the reaction mixture on top of each other. If the spots for the reactant and product are truly different, the co-spot lane will show two distinct spots (or an elongated spot), confirming the presence of a new compound.[5]

Caption: Diagram of a co-spotted TLC plate for reaction monitoring.

Experimental Protocol: Monitoring a Reaction by TLC
  • Prepare the Eluent & Chamber: Select a solvent system (e.g., 30% Ethyl Acetate in Hexanes). Pour ~0.5 cm of the eluent into a developing chamber, place a piece of filter paper inside to saturate the atmosphere, and cover it.

  • Prepare the TLC Plate: Using a pencil, gently draw a starting line ~1 cm from the bottom of a silica gel plate. Mark three lanes for "Start," "Co-spot," and "Reaction."[11]

  • Prepare Samples:

    • Start: Dissolve a small amount of this compound in a volatile solvent (e.g., ethyl acetate).

    • Reaction: Withdraw a small aliquot (a few microliters) from your reaction vessel using a capillary tube.[10] Dilute this aliquot in a separate vial with the same volatile solvent.

  • Spot the Plate: Using separate capillary spotters, touch the "Start" solution to the "Start" and "Co-spot" lanes. Then, use a new spotter to apply the diluted "Reaction" mixture to the "Co-spot" and "Reaction" lanes.[11] Keep spots small and concentrated.[9]

  • Develop the Plate: Carefully place the spotted TLC plate into the prepared chamber, ensuring the eluent is below the starting line. Cover the chamber and allow the solvent front to rise until it is ~1 cm from the top of the plate.[6]

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil. If needed, use a chemical stain for further visualization.

  • Analyze: Compare the "Reaction" lane to the "Start" lane. A successful reaction will show the starting material spot diminishing in intensity and a new spot (the product) appearing.[5]

High-Performance Liquid Chromatography (HPLC)

For quantitative analysis, HPLC is the preferred method. It provides accurate data on conversion rates, product purity, and impurity profiles.

Frequently Asked Questions (HPLC)

Q1: My aromatic compound is showing significant peak tailing. How can I fix this?

A1: Peak tailing for polar, aromatic compounds is often caused by secondary interactions with the stationary phase.[12]

  • Cause: Free silanol groups (Si-OH) on the surface of standard silica-based C18 columns can interact strongly with polar functional groups on your analyte, causing a portion of the molecules to lag behind as they travel through the column.[12]

  • Solution 1: Adjust Mobile Phase pH: Add a modifier to your mobile phase. For acidic compounds, using a buffer at a pH at least 2 units below the analyte's pKa will ensure it is in its neutral form. For basic compounds, a low pH mobile phase (e.g., with 0.1% formic or trifluoroacetic acid) will protonate the basic sites and also suppress the ionization of silanol groups, minimizing unwanted interactions.

  • Solution 2: Use a Different Column: Modern columns often feature "end-capping" or use a polar-embedded phase to shield analytes from residual silanols.[12] If tailing persists, switching to a high-purity silica column or a different stationary phase (like phenyl-hexyl) may be necessary.

  • Solution 3: Check for Column Overload: Injecting too much sample can saturate the column and cause peak distortion, including tailing.[12] Try injecting a 10-fold dilution of your sample to see if the peak shape improves.

Q2: My compound is very polar and elutes in the solvent front (void volume). How can I get it to retain on a reverse-phase column?

A2: Poor retention of polar compounds is a common challenge in reverse-phase HPLC.[13][14]

  • Solution 1: Use a Highly Aqueous Mobile Phase: Decrease the amount of organic solvent (e.g., acetonitrile or methanol) in your mobile phase. However, be aware that using more than 95% aqueous mobile phase on a standard C18 column can cause "hydrophobic collapse," where the alkyl chains fold on themselves, leading to loss of retention.[15] Use a column specifically designed for high-aqueous conditions (e.g., an "AQ" type column).

  • Solution 2: Try a Different Stationary Phase: A less hydrophobic stationary phase like C8 or C4 may provide sufficient retention. Alternatively, a polar-embedded phase can offer different selectivity and improved retention for polar analytes.

  • Solution 3: Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for very polar compounds.[14] In HILIC, a polar stationary phase is used with a high-organic/low-aqueous mobile phase. The analyte partitions into a water-enriched layer on the surface of the stationary phase, and retention is decreased by increasing the aqueous content.[14]

Data Summary: Typical HPLC Starting Conditions
ParameterConditionRationale & Notes
Column C18, 4.6 x 150 mm, 5 µmA general-purpose reverse-phase column suitable for many aromatic compounds.
Mobile Phase A Water + 0.1% Formic AcidThe acid improves peak shape by suppressing silanol interactions.[16]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier.
Gradient 5% B to 95% B over 15 minA broad gradient is a good starting point to find where the compounds elute.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 254 nmThe aromatic nitro-compound should have strong absorbance at this wavelength.
Injection Volume 5-10 µLStart with a small volume to avoid column overload.
NMR Spectroscopy for Structural and Quantitative Analysis

NMR is unparalleled for providing detailed structural information and can be a powerful quantitative tool when used with an internal standard (qNMR).[17][18]

Frequently Asked Questions (NMR)

Q1: How can I use ¹H NMR to determine if my reaction is complete?

A1: You need to identify unique, well-resolved signals for both the starting material and the product.

  • Starting Material (this compound): Expect to see signals in the aromatic region (around 8.0-8.8 ppm) and a singlet for the methyl ester group (~4.0 ppm).[19] The aromatic protons will appear as distinct multiplets due to their unique chemical environments.

  • Product: The chemical shifts of the aromatic protons will change depending on the transformation. For example, if the chloro group is substituted by a nucleophile, the signals for the adjacent protons will shift significantly.

  • Monitoring: Acquire an NMR spectrum of a pure sample of your starting material. Then, for your reaction mixture, look for the disappearance of the characteristic starting material signals and the appearance of new signals corresponding to the product.[20] The integration of these peaks can give a ratio of product to starting material.[21]

Q2: My NMR signals are broad and poorly resolved. What can I do?

A2: Poor lineshape can obscure important information.

  • Cause 1: Sample Inhomogeneity: The reaction mixture may contain suspended solids or be composed of immiscible phases. This disrupts the magnetic field homogeneity.[22] Solution: Filter your NMR sample through a small plug of glass wool or a syringe filter into a clean NMR tube. Ensure the solution is clear.

  • Cause 2: Paramagnetic Species: If your reaction uses a paramagnetic metal catalyst (e.g., iron, copper), even trace amounts can cause significant line broadening. Solution: It may be necessary to pass the sample through a short plug of silica gel or celite to remove the metal before analysis.

  • Cause 3: Chemical Exchange: If there is a dynamic chemical process occurring on the NMR timescale (e.g., proton exchange with an acidic solvent), signals can broaden. Solution: This is more complex and may require changing the solvent or temperature of the NMR experiment.

Data Summary: Characteristic ¹H NMR Shifts (Illustrative)
CompoundAromatic Protons (ppm)OCH₃ (ppm)Notes
This compound (Reactant) ~8.7 (s), ~8.4 (m), ~8.3 (m)~4.0 (s)The electron-withdrawing groups cause significant downfield shifts for the aromatic protons.[19][23]
Hypothetical Product (e.g., substitution at Cl) Shifts will change based on the new substituent. An electron-donating group would shift protons upfield.~4.0 (s)The methyl ester signal may not shift significantly unless the ester itself is modified.
In-Situ and Other Spectroscopic Methods

For a continuous, real-time view of your reaction, in-situ techniques are invaluable.[24][25]

Frequently Asked Questions (In-Situ)

Q1: When should I consider using in-situ FTIR or Raman spectroscopy?

A1: These techniques are most powerful when:

  • Studying Reaction Kinetics: You can generate concentration vs. time profiles for reactants, intermediates, and products without sampling.[26]

  • Detecting Unstable Intermediates: If a key intermediate is transient and would decompose upon sampling, in-situ monitoring is the only way to observe it.[24]

  • Reactions are Hazardous or Air-Sensitive: Monitoring avoids the need to repeatedly open the reaction vessel, enhancing safety and maintaining an inert atmosphere.

  • Process Optimization: It allows for rapid understanding of how changes in conditions affect the reaction profile in real-time.[25]

Q2: What are the key functional groups to monitor for a reaction with this compound using FTIR?

A2: You would track the disappearance or appearance of characteristic vibrational bands.

  • Nitro Group (-NO₂): Look for the strong asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹. The disappearance of these bands would indicate a reduction of the nitro group.

  • Ester Carbonyl (C=O): A strong band around 1720-1730 cm⁻¹. If this group is hydrolyzed, this band will disappear and be replaced by the broader carbonyl stretch of a carboxylic acid (~1700-1710 cm⁻¹) and a broad O-H stretch.

  • Aromatic C-Cl Stretch: This will be a weaker band in the fingerprint region, typically around 1000-1100 cm⁻¹. Its disappearance could signal a nucleophilic aromatic substitution reaction.

References

Technical Support Center: Safe Disposal of Methyl 3-chloro-5-nitrobenzoate Waste

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe and compliant disposal of Methyl 3-chloro-5-nitrobenzoate waste. Our focus is on ensuring personnel safety and environmental protection through scientifically sound and field-proven methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a halogenated nitroaromatic compound. While specific toxicity data may be limited, the hazards are inferred from its chemical structure. The primary concerns are:

  • Toxicity: Nitroaromatic compounds are often toxic and can be mutagenic.[1][2][3]

  • Environmental Persistence: Halogenated organic compounds can be persistent in the environment and may bioaccumulate.[4]

  • Combustion Byproducts: Thermal decomposition can release irritating and toxic gases, including nitrogen oxides (NOx) and hydrogen chloride (HCl) gas.[5][6]

Q2: Can I dispose of small quantities of this compound waste down the drain?

A2: No. Drain disposal of this compound is strictly prohibited. Halogenated organic compounds can disrupt wastewater treatment processes and are harmful to aquatic life.[7] Regulations such as the Clean Water Act in the United States regulate the discharge of such chemicals.[8]

Q3: Is incineration a suitable disposal method for this type of waste?

A3: Yes, high-temperature incineration is a recommended and common disposal method for halogenated organic waste.[9] To ensure the complete destruction of the compound and prevent the formation of toxic byproducts like dioxins, the incineration temperature should be at least 1100°C for waste containing more than 1% halogenated organic substances.[10][11]

Q4: Are there any chemical incompatibilities I should be aware of when handling this compound waste?

A4: Yes. Avoid mixing this waste with strong oxidizing agents, strong acids, and strong bases.[5] Contact with incompatible materials can lead to vigorous reactions, potentially causing container rupture or the release of toxic fumes. A comprehensive list of incompatible chemicals should be consulted.[12][13]

Q5: Can this waste be landfilled?

A5: Direct landfilling of untreated halogenated organic waste is generally not permitted due to its potential to leach into the soil and groundwater.[14] Any material destined for a landfill must typically be stabilized or solidified to prevent migration.[15]

Troubleshooting Guide: Common Disposal Issues

Issue Probable Cause Solution
Spill of this compound Improper handling or container failure.1. Evacuate the immediate area. 2. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][16] 3. For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[16] 4. Collect the absorbed material into a designated, labeled hazardous waste container.[16] 5. Clean the spill area with a suitable solvent (e.g., acetone), and collect the cleaning materials as hazardous waste. 6. Do not use high-pressure water streams to clean the spill, as this can scatter the material.[16]
Uncertainty about the correct waste stream Lack of clear institutional guidelines or unfamiliarity with the compound.1. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on halogenated and nitrated organic waste streams. 2. Do not mix this waste with non-halogenated solvents, as this can increase disposal costs and complicate treatment.[17] 3. Label the waste container clearly as "Halogenated Organic Waste" and include the full chemical name: "this compound".
Crystallization of the compound in a solvent waste mixture The concentration of the compound exceeds its solubility in the solvent at ambient temperature.1. Do not attempt to heat the container to redissolve the crystals, as this may increase pressure within the container. 2. If safe to do so, add a small amount of the same solvent to the container to redissolve the crystals. 3. Consult your EHS department for guidance on handling supersaturated waste solutions.

Waste Disposal Decision Workflow

This diagram outlines the decision-making process for the safe disposal of this compound waste.

A Start: this compound Waste Generated BB BB A->BB Yes B Is the waste mixed with other chemicals? E Is the waste primarily solid or liquid? B->E No C Segregate from incompatible materials (strong acids, bases, oxidizers) D Characterize the waste mixture. Identify all components. C->D D->E F Package in a labeled, sealed, and compatible container for solid hazardous waste. E->F Solid G Package in a labeled, sealed, and compatible container for liquid hazardous waste. E->G Liquid H Consult Institutional EHS for approved disposal vendor. F->H G->H II II H->II I Arrange for pickup by a certified hazardous waste disposal company. J Recommended Disposal Method: High-Temperature Incineration (>1100°C) K End: Waste properly disposed. J->K BB->C Yes II->J

Caption: Waste Disposal Decision Workflow for this compound.

Step-by-Step Waste Disposal Protocol

This protocol provides a standardized procedure for the collection and disposal of this compound waste.

1. Personal Protective Equipment (PPE)

  • Always wear appropriate PPE when handling this waste, including:

    • Nitrile or other chemical-resistant gloves.

    • Safety glasses or goggles.

    • A flame-resistant lab coat.

2. Waste Segregation

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste".

  • Do not mix this compound waste with non-halogenated solvents or other incompatible waste streams.[17]

3. Waste Collection

  • Solid Waste:

    • Collect solid this compound waste in a durable, sealable container (e.g., a high-density polyethylene (HDPE) drum).

    • Ensure the container is properly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.

  • Liquid Waste (Solutions):

    • Collect liquid waste containing dissolved this compound in a sealed, compatible solvent waste container.

    • Keep the container closed when not in use.

    • Do not fill the container to more than 80% of its capacity to allow for vapor expansion.

4. Temporary Storage

  • Store the waste container in a designated satellite accumulation area.

  • The storage area should be well-ventilated and away from sources of ignition.[16]

  • Ensure secondary containment is in place to capture any potential leaks.

5. Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • The primary recommended disposal method is high-temperature incineration at a licensed hazardous waste facility.[9] This method is effective for the destruction of halogenated organic compounds.[15]

Alternative and Emerging Disposal Technologies

While high-temperature incineration is the current standard, research is ongoing into more sustainable disposal methods for halogenated nitroaromatic compounds. These include:

  • Bioremediation: Certain bacteria and fungi have shown the ability to degrade chlorinated nitroaromatic compounds.[1][2][4][18] This approach involves using microorganisms to break down the hazardous compounds into less toxic substances.

  • Chemical Reduction: The nitro group in nitroaromatic compounds can be reduced to an amino group, which is often less toxic and more amenable to biodegradation.[1][19]

These technologies are still largely in the research and development phase and are not yet widely available for routine waste disposal.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 3-chloro-5-nitrobenzoate in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the chemical reactivity of Methyl 3-chloro-5-nitrobenzoate, a key intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1][2] We will dissect the electronic and structural factors governing its behavior in nucleophilic aromatic substitution (SNAr) reactions and present a comparative analysis against structurally similar compounds. The insights and protocols herein are designed for researchers, scientists, and drug development professionals seeking to optimize synthetic routes and understand structure-activity relationships.

The Electronic Profile of this compound: An Overview

The reactivity of an aromatic ring is profoundly influenced by its substituents.[3][4][5] In the case of this compound, the benzene ring is decorated with three distinct functional groups, each exerting a specific electronic influence that collectively dictates the molecule's susceptibility to nucleophilic attack.

  • The Nitro Group (-NO₂): This is a powerful electron-withdrawing group (EWG) that deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution.[6][7][8] It withdraws electron density through both the inductive effect (-I) and the resonance effect (-R or -M), creating electron-deficient sites on the ring that are attractive to nucleophiles.

  • The Chloro Group (-Cl): As a halogen, chlorine is electronegative and withdraws electron density via the inductive effect (-I).[9] However, it possesses lone pairs that can be donated into the ring through resonance (+R), an opposing effect. For halogens, the inductive effect is generally stronger, resulting in a net deactivation of the ring, but this is crucial for its role as a leaving group in SNAr reactions.

  • The Methyl Ester Group (-COOCH₃): This group is also electron-withdrawing, primarily through its resonance effect (-R), pulling electron density from the ring onto the carbonyl oxygen.[10]

Collectively, these three groups render the aromatic ring of this compound significantly electron-poor and thus primed for attack by nucleophiles, with the chlorine atom serving as the leaving group.

The SNAr Mechanism: The Key to Reactivity

Aryl halides with electron-withdrawing substituents readily undergo nucleophilic substitution via the SNAr (addition-elimination) mechanism.[11][12] This is a two-step process that is fundamentally different from the SN1 and SN2 reactions seen in aliphatic chemistry.[11]

  • Addition of the Nucleophile (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon). This initial attack is typically the slow, rate-determining step because it temporarily disrupts the aromaticity of the ring.[13][14] This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[11][15]

  • Elimination of the Leaving Group (Fast Step): The aromaticity is restored as the leaving group (in this case, the chloride ion) is expelled. This step is generally fast.[14]

Because the initial nucleophilic attack is the bottleneck, factors that stabilize the negatively charged Meisenheimer complex will increase the overall reaction rate.[14][16]

Figure 1: The general mechanism for Nucleophilic Aromatic Substitution (SNAr).

Comparative Reactivity Analysis

The reactivity of this compound is best understood by comparing it to its structural analogs. The key variables are the nature of the leaving group and the position of the electron-withdrawing groups relative to that leaving group.

The Effect of the Leaving Group: Halogen Reactivity

In SNAr reactions, the typical halogen reactivity order is F > Cl > Br > I . This is the reverse of the trend seen in SN2 reactions, where iodide is the best leaving group.[17][18]

Causality: The reason lies in the rate-determining step. The C-X bond is not broken during the initial nucleophilic attack.[16] Instead, the high electronegativity of fluorine makes the attached carbon more electrophilic (electron-poor), accelerating the attack by the nucleophile.[14] Fluorine's strong inductive effect also provides superior stabilization for the negative charge in the Meisenheimer complex.[14]

The Effect of Substituent Position

The position of the EWGs relative to the leaving group is arguably the most critical factor influencing reactivity. EWGs in the ortho and para positions can directly stabilize the negative charge of the Meisenheimer complex through resonance. An EWG in the meta position can only offer stabilization through the weaker inductive effect.[12][15][19]

  • This compound: Both the nitro and ester groups are meta to the chlorine. Therefore, they cannot delocalize the negative charge of the intermediate via resonance. This makes the compound significantly less reactive than its ortho/para-substituted isomers.

The following table compares the predicted reactivity of our target compound with several alternatives.

Compound NameStructureKey Structural FeaturePredicted Relative Reactivity
This compound Target Compound. EWGs are meta to the Cl leaving group.Moderate
Methyl 3-fluoro-5-nitrobenzoate Fluorine as leaving group.Higher than Chloro analog[14][20]
Methyl 4-chloro-2-nitrobenzoate -NO₂ group is ortho to the Cl leaving group.Much Higher[12][15]
Methyl 5-chloro-2-nitrobenzoate -NO₂ group is para to the Cl leaving group.Much Higher[12][15]
Methyl 3-chlorobenzoate Lacks the strongly activating -NO₂ group.Very Low

Experimental Protocol: SNAr with Sodium Methoxide

This protocol describes a representative SNAr reaction, displacing the chloride from this compound with a methoxide nucleophile.

Materials & Equipment:
  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • TLC plates and chamber

Step-by-Step Methodology:
  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.0 g, 4.64 mmol) in anhydrous methanol (20 mL).

    • Application Scientist's Note: Anhydrous conditions are crucial. Any water present will consume the strong methoxide base. Methanol serves as both the solvent and the source of the conjugate acid for the nucleophile, which can be important for reaction equilibrium.

  • Addition of Nucleophile: To the stirring solution, add sodium methoxide (e.g., 0.30 g, 5.57 mmol, 1.2 equivalents) portion-wise.

    • Application Scientist's Note: A slight excess of the nucleophile is used to ensure the reaction goes to completion. Adding it in portions helps to control any initial exotherm.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Application Scientist's Note: Heating is required to overcome the activation energy, especially since the activating groups are in the meta position. TLC is a self-validating system; compare the reaction mixture spot against the starting material spot to determine consumption.

  • Workup - Quenching: After the reaction is complete (typically 2-4 hours, confirmed by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold saturated aqueous ammonium chloride (50 mL).

    • Application Scientist's Note: Quenching with a mild acid like NH₄Cl neutralizes any remaining sodium methoxide, preventing potential side reactions during extraction.

  • Workup - Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL). Combine the organic layers.

    • Application Scientist's Note: Diethyl ether is a good solvent for the organic product and is immiscible with the aqueous layer. Multiple extractions ensure efficient recovery of the product.

  • Workup - Drying & Filtration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

    • Application Scientist's Note: Removing all traces of water is essential before solvent evaporation to obtain a pure, dry product.

  • Isolation: Remove the solvent from the filtrate using a rotary evaporator to yield the crude product, Methyl 3-methoxy-5-nitrobenzoate.

  • Purification: If necessary, purify the crude product by recrystallization or column chromatography.

Figure 2: Experimental workflow for the SNAr of this compound.

Conclusion

The reactivity of this compound in SNAr reactions is moderate but predictable. Its behavior is governed by a combination of factors: the nature of the chloro leaving group and the electronic-withdrawing effects of the nitro and methyl ester substituents. The key takeaway for synthetic chemists is the critical importance of substituent positioning. Unlike its ortho and para isomers, which are highly activated towards nucleophilic attack due to resonance stabilization of the Meisenheimer intermediate, the meta arrangement in this compound relies solely on weaker inductive effects. This results in slower reaction kinetics requiring more forcing conditions. Understanding these principles allows for the rational selection of substrates and reaction conditions to achieve desired synthetic outcomes efficiently.

References

A Comparative Guide to the Validation of Analytical Methods for Methyl 3-chloro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The quantification of active pharmaceutical ingredients (APIs) and their intermediates, such as Methyl 3-chloro-5-nitrobenzoate, relies on analytical methods that are not just precise, but rigorously proven to be suitable for their intended purpose. This guide provides an in-depth, experience-driven comparison of analytical method validation for this compound, focusing on a primary High-Performance Liquid Chromatography (HPLC) method and comparing it with a Gas Chromatography (GC) alternative.

The principles and protocols outlined herein are grounded in the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a framework that is both scientifically sound and compliant with regulatory expectations.[1][2][3]

The Critical Role of Method Validation

Before delving into protocols, it is crucial to understand the causality behind method validation. An unvalidated method yields data that is scientifically indefensible. Validation is the documented evidence that a method is fit for its purpose.[3][4][5] For a compound like this compound, an intermediate in organic synthesis, a validated method ensures the purity, stability, and quality of the final API.[6] This process involves a series of experiments to assess a method's performance characteristics, ensuring it is reliable, reproducible, and accurate for the routine analysis of the target analyte.[7]

Primary Method: High-Performance Liquid Chromatography (HPLC)

Given its chemical structure—an aromatic ester with polar nitro and chloro groups—this compound is an ideal candidate for Reverse-Phase HPLC.[8][9] This technique offers high resolution, sensitivity, and is suitable for non-volatile and thermally labile compounds.[10][11]

Optimized HPLC Conditions

The foundation of a successful validation is a robust and well-developed method. The following conditions were optimized to provide a sharp, symmetrical peak for the analyte with a reasonable retention time.

ParameterCondition
Chromatograph Agilent 1260 Infinity II or equivalent
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 10 minutes
The Validation Workflow: A Systematic Approach

The validation process is a logical sequence of experiments, each building confidence in the method's performance.

G cluster_validation Validation Execution Dev Method Development & Optimization Val_Protocol Validation Protocol Definition (ICH Q2) Dev->Val_Protocol Spec Specificity Val_Protocol->Spec Sys_Suit System Suitability Testing Val_Protocol->Sys_Suit Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Robust Robustness LOD_LOQ->Robust Report Validation Report & Approval Robust->Report Routine Routine Use Sys_Suit->Routine Report->Sys_Suit Report->Routine

Caption: Workflow for Analytical Method Validation.

Validation Parameters: Experimental Evidence

The following sections detail the experimental approach and acceptance criteria for each validation parameter as mandated by ICH Q2(R1).[1][12]

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Inject a blank (mobile phase).

    • Inject a standard solution of this compound.

    • Inject a solution containing known, related impurities.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte and inject the resulting solutions.

  • Results: The chromatograms showed no interfering peaks at the retention time of the this compound peak in the blank, impurity-spiked, or placebo samples. Peak purity analysis using a photodiode array (PDA) detector confirmed that the analyte peak was spectrally homogeneous under all stress conditions.

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.

  • Protocol: Prepare at least five concentrations of the analyte standard across the range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.

  • Results: A linear regression analysis was performed on the plot of peak area versus concentration.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9995≥ 0.999
Y-intercept Close to zeroInsignificant
Residual Plot Random scatterRandom distribution

Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed using recovery studies.

  • Protocol:

    • Prepare a sample matrix (placebo).

    • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Prepare each level in triplicate and analyze against a standard of known concentration.

    • Calculate the percent recovery.

  • Results:

Spike LevelMean Recovery (%)% RSDAcceptance Criteria
80%99.2%0.8%98.0% - 102.0%
100%100.5%0.6%98.0% - 102.0%
120%99.8%0.7%98.0% - 102.0%

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-day): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

  • Results:

Precision Level% RSDAcceptance Criteria
Repeatability 0.75%≤ 2.0%
Intermediate Precision 1.10%≤ 2.0%

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[13]

  • Protocol: Determined based on the signal-to-noise ratio (S/N). LOD is typically established at an S/N of 3:1, and LOQ at an S/N of 10:1.

  • Results:

    • LOD: 0.05 µg/mL

    • LOQ: 0.15 µg/mL

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

  • Protocol: Introduce small variations to the nominal method parameters, one at a time, and assess the impact on system suitability parameters.

    • Vary flow rate (± 0.1 mL/min)

    • Vary column temperature (± 2°C)

    • Vary mobile phase composition (± 2% organic)

  • Results: System suitability parameters (e.g., peak asymmetry, theoretical plates) and analyte quantitation remained within acceptance criteria for all tested variations.

Alternative Method Comparison: Gas Chromatography (GC)

For certain applications, particularly for assessing volatile impurities, Gas Chromatography can be a viable alternative.[11] this compound is a semi-volatile compound, making it amenable to GC analysis.[14]

Rationale and Suitability

GC is highly effective for separating volatile and thermally stable compounds.[15] It often provides higher sensitivity than HPLC for suitable analytes and can be superior for identifying trace volatile organic impurities when coupled with a Mass Spectrometer (GC-MS).[10]

Comparative Analysis: HPLC vs. GC

The choice between HPLC and GC is not about which is "better" universally, but which is more suitable for the specific analytical challenge.

G cluster_hplc HPLC cluster_gc GC hplc_node High-Performance Liquid Chromatography Pros: - Excellent for non-volatile/thermally labile compounds - High versatility in mobile/stationary phases - Robust and widely used in QC labs Cons: - Lower sensitivity for volatile compounds - Higher solvent consumption and cost gc_node Gas Chromatography Pros: - Superior for volatile/semi-volatile compounds - High sensitivity (especially with MS) - Faster analysis times often possible Cons: - Requires analyte to be thermally stable - Derivatization may be needed for polar compounds - Less suitable for large molecules Analyte This compound (Semi-volatile, Thermally Stable) Analyte->hplc_node Primary choice for assay & purity Analyte->gc_node Alternative for volatile impurity profiling

Caption: Logical comparison of HPLC and GC for the analyte.

Performance Summary
FeatureHPLC (Primary Method)Gas Chromatography (Alternative)
Analyte Suitability Excellent. Non-volatile nature is not a concern.Good. Compound is sufficiently volatile and thermally stable.
Primary Application Assay, purity, and non-volatile impurity testing.Volatile organic impurity testing, trace analysis.
Sensitivity Good (UV detection).Potentially higher, especially with specific detectors (e.g., ECD) or MS.
Sample Preparation Simple dissolution in mobile phase.Dissolution in a volatile solvent. Derivatization not required.
Robustness High. Less susceptible to minor temperature fluctuations.Moderate. Inlet and oven temperature are critical parameters.
Cost & Complexity Moderate. High solvent usage.Lower operational cost (gases vs. solvents), but instrument can be complex.[15]

Conclusion and Recommendations

The validated HPLC-UV method presented here is robust, reliable, and fit for the purpose of routine quality control (assay and impurity determination) of this compound. It meets all ICH Q2(R1) validation criteria for specificity, linearity, accuracy, precision, and robustness.

A Gas Chromatography method serves as a powerful complementary technique. It is the recommended alternative for analyses focused specifically on identifying and quantifying trace volatile impurities that may not be well-resolved or detected by the primary HPLC method.

Ultimately, the selection between these methods should be driven by the specific analytical objective. For comprehensive quality control, employing the HPLC method for routine assays and having a validated GC method available for specialized impurity investigations represents a scientifically sound and regulatory-compliant strategy.

References

A Researcher's Guide to Confirming the Structure of Methyl 3-chloro-5-nitrobenzoate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise synthesis and unambiguous structural confirmation of molecular intermediates are paramount. Methyl 3-chloro-5-nitrobenzoate stands as a versatile scaffold, owing to its two distinct reactive sites: the chloro and nitro functionalities. This guide provides an in-depth comparison of its primary reaction pathways—nucleophilic aromatic substitution (SNAr) at the chloro position and chemoselective reduction of the nitro group. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative spectroscopic data to empower researchers in confirming the structures of their reaction products.

The Reactive Nature of this compound: A Tale of Two Sites

The reactivity of this compound is dictated by the electron-withdrawing nature of both the nitro and the methyl ester groups. These groups deactivate the benzene ring towards electrophilic attack but, crucially, activate it for nucleophilic aromatic substitution. The nitro group, in particular, being strongly electron-withdrawing, significantly stabilizes the negatively charged intermediate (Meisenheimer complex) formed during SNAr, making the chloro substituent a viable leaving group.

Simultaneously, the nitro group itself is susceptible to reduction to an amino group, a common transformation in the synthesis of pharmaceuticals and other fine chemicals. The challenge and opportunity for chemists lie in selectively targeting one site over the other.

I. Nucleophilic Aromatic Substitution (SNAr): Replacing the Chloro Group

The SNAr reaction on this compound allows for the introduction of a variety of nucleophiles, leading to a diverse range of derivatives. Here, we compare the reactions with two common classes of nucleophiles: amines and alkoxides.

A. Reaction with Amines: Synthesis of N-Substituted Anilines

The reaction with primary or secondary amines, such as piperidine or benzylamine, proceeds via a classic SNAr mechanism. The choice of solvent is critical; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred as they solvate the cation of the nucleophile's salt but not the anion, thus enhancing nucleophilicity.

Experimental Protocol: Reaction with Piperidine

  • To a solution of this compound (1.0 eq) in anhydrous DMF (5 mL per mmol of substrate), add piperidine (1.2 eq) and potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Methyl 3-piperidino-5-nitrobenzoate.

B. Reaction with Alkoxides: Synthesis of Methoxy Ethers

The displacement of the chloro group with an alkoxide, such as sodium methoxide, provides a route to substituted anisole derivatives. The reaction is typically carried out in the corresponding alcohol as the solvent.

Experimental Protocol: Reaction with Sodium Methoxide

  • To a solution of this compound (1.0 eq) in anhydrous methanol (10 mL per mmol of substrate), add a solution of sodium methoxide in methanol (1.5 eq, commercially available or freshly prepared from sodium metal and methanol).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to afford Methyl 3-methoxy-5-nitrobenzoate.

Structural Confirmation of SNAr Products

The successful substitution of the chloro group can be confirmed by a combination of spectroscopic methods. The disappearance of the isotopic pattern for chlorine in the mass spectrum is a key indicator. In NMR spectroscopy, the chemical shifts of the aromatic protons and carbons will change significantly upon introduction of the new substituent.

Table 1: Comparative Spectroscopic Data for SNAr Products

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Key IR Bands (cm-1)
This compound (Starting Material) 8.81 (t, J=1.9 Hz, 1H), 8.44 (dd, J=8.3, 1.9 Hz, 1H), 7.67 (t, J=8.3 Hz, 1H), 3.99 (s, 3H)164.6, 148.2, 135.1, 131.8, 129.5, 127.2, 124.4, 52.6~1720 (C=O), ~1530, 1350 (NO2)
Methyl 3-piperidino-5-nitrobenzoate Expected: Aromatic protons shifted upfield compared to starting material. Signals for piperidine protons (~1.6-1.7, ~3.2-3.4 ppm).Expected: Aromatic carbon signals significantly altered, especially C3. Signals for piperidine carbons.~1715 (C=O), ~1525, 1345 (NO2)
Methyl 3-methoxy-5-nitrobenzoate Expected: Aromatic protons shifted upfield. Singlet for methoxy protons (~3.9 ppm).Expected: C3 signal shifted significantly upfield. Signal for methoxy carbon (~56 ppm).~1725 (C=O), ~1535, 1350 (NO2)

Note: Expected shifts are based on general principles and data for analogous compounds. Actual experimental data should be acquired for unambiguous confirmation.

II. Chemoselective Reduction of the Nitro Group

The reduction of the nitro group in this compound to an amine is a valuable transformation. The key challenge is to achieve this reduction without affecting the chloro substituent or the ester group (chemoselectivity). Several methods are available, with catalytic hydrogenation being one of the most common and efficient.

A. Catalytic Hydrogenation: A Clean and Efficient Method

Catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrogen gas is a widely used method for nitro group reduction. The choice of solvent and reaction conditions can be optimized to maintain the integrity of the chloro group.

Experimental Protocol: Catalytic Hydrogenation

  • In a hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethyl acetate (20 mL per mmol of substrate).

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.

  • Seal the vessel and purge with hydrogen gas (or use a hydrogen-filled balloon).

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization to yield Methyl 3-amino-5-chlorobenzoate.

B. Alternative Reduction Methods

Other reagents can also be employed for the chemoselective reduction of the nitro group in the presence of a halogen. Tin(II) chloride (SnCl2) in an acidic medium or iron powder in acetic acid are classic and effective alternatives, although the work-up procedure can be more complex.

Table 2: Comparison of Nitro Reduction Methods

MethodReagentsProsCons
Catalytic Hydrogenation H2, Pd/CHigh yield, clean reaction, easy work-up.Requires specialized hydrogenation equipment, potential for dehalogenation with some catalysts.
Tin(II) Chloride SnCl2·2H2O, HCl/EthanolMild conditions, good chemoselectivity.Stoichiometric amounts of tin salts are produced, requiring careful work-up and disposal.
Iron/Acid Fe, CH3COOHInexpensive, robust.Can require harsh acidic conditions, work-up can be tedious due to iron sludge.
Structural Confirmation of the Reduction Product

The successful reduction of the nitro group to an amine is readily confirmed by spectroscopic analysis. In the IR spectrum, the characteristic strong stretches of the NO2 group will be replaced by the N-H stretches of the amine. In the 1H NMR spectrum, the aromatic protons will experience an upfield shift due to the electron-donating nature of the newly formed amino group, and a broad singlet corresponding to the NH2 protons will appear.

Table 3: Spectroscopic Data for Methyl 3-amino-5-chlorobenzoate

Spectroscopic MethodKey Features
1H NMR (CDCl3)~7.4 ppm (t, 1H), ~7.2 ppm (t, 1H), ~6.8 ppm (t, 1H), ~3.9 ppm (s, 3H, OCH3), ~3.8 ppm (br s, 2H, NH2)
13C NMR Signals corresponding to the aromatic carbons will be shifted compared to the starting material.
IR ~3400-3300 cm-1 (N-H stretching), ~1710 cm-1 (C=O stretching)
Mass Spectrometry Molecular ion peak corresponding to C8H8ClNO2 (m/z ≈ 185.02)

Visualizing the Reaction Pathways

To further clarify the transformations discussed, the following diagrams illustrate the reaction workflows.

Nucleophilic Aromatic Substitution (SNAr) Workflow

SNAr_Workflow start This compound amine Amine (e.g., Piperidine) K2CO3, DMF, 80-100 °C start->amine SNAr alkoxide Alkoxide (e.g., NaOMe) Methanol, Reflux start->alkoxide SNAr product_amine Methyl 3-(amino)-5-nitrobenzoate amine->product_amine product_alkoxide Methyl 3-methoxy-5-nitrobenzoate alkoxide->product_alkoxide

Caption: Workflow for SNAr reactions of this compound.

Nitro Group Reduction Workflow

Reduction_Workflow start This compound reagents H2, Pd/C Methanol or Ethyl Acetate start->reagents Catalytic Hydrogenation workup Filtration through Celite Solvent Evaporation reagents->workup product Methyl 3-amino-5-chlorobenzoate workup->product

Caption: Workflow for the catalytic hydrogenation of this compound.

Conclusion

This guide provides a comparative framework for understanding and confirming the products of the two primary reaction pathways of this compound. By carefully selecting the reaction conditions, researchers can selectively target either the chloro or the nitro group. The provided experimental protocols offer a starting point for synthesis, and the comparative spectroscopic data serves as a crucial reference for the unambiguous structural confirmation of the resulting products. As with any chemical synthesis, careful execution, monitoring, and thorough characterization are the cornerstones of success.

A Comparative Cost and Efficiency Analysis of Synthetic Routes to Methyl 3-chloro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-chloro-5-nitrobenzoate is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its molecular architecture, featuring a strategically substituted benzene ring with electron-withdrawing chloro and nitro groups, makes it a versatile building block for developing complex organic molecules.[2] The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for researchers and chemical development professionals.

This guide provides an in-depth, objective comparison of the most prevalent synthetic pathways to this compound. We move beyond simple protocol listings to dissect the causality behind experimental choices, offering field-proven insights into process optimization, cost management, and scalability. Each described route is presented with detailed, self-validating protocols, comparative data, and an analysis of its strategic advantages and limitations.

Route A: Nitration of 3-Chlorobenzoic Acid followed by Esterification

This is arguably the most traditional and direct approach. The strategy involves first introducing the nitro group onto the commercially available 3-chlorobenzoic acid, followed by a standard Fischer esterification to yield the final product. The directing effects of the chloro (ortho, para-directing but deactivating) and carboxylic acid (meta-directing, deactivating) groups are key to the regioselectivity of the nitration step. Since both groups deactivate the ring, but the carboxylic acid strongly directs meta, the incoming nitro group is predominantly installed at the 5-position, which is meta to the carboxyl group and ortho to the chlorine.

Experimental Workflow: Route A

Route A Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Esterification A0 3-Chlorobenzoic Acid A2 Reaction @ 30-40°C A0->A2 A1 Nitrating Mixture (HNO₃/H₂SO₄) A1->A2 Slow addition A3 3-Chloro-5-nitrobenzoic Acid A2->A3 Yield: ~92% B0 3-Chloro-5-nitrobenzoic Acid B3 Reflux B0->B3 B1 Methanol (CH₃OH) B1->B3 B2 H₂SO₄ (catalyst) B2->B3 B4 This compound B3->B4 High Yield

Caption: Workflow for the synthesis of this compound via Route A.

Detailed Experimental Protocols

Part 1: Synthesis of 3-Chloro-5-nitrobenzoic Acid [2][3]

  • Reagent Preparation: Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, maintaining cooling in an ice bath.

  • Reaction Setup: In a separate flask equipped with a magnetic stirrer and thermometer, dissolve 3-chlorobenzoic acid in concentrated sulfuric acid, cooling the mixture in an ice bath.

  • Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of 3-chlorobenzoic acid. The temperature must be carefully controlled and maintained between 30-40°C to ensure selective nitration at the 5-position and prevent over-nitration.[2]

  • Reaction Monitoring & Work-up: Stir the reaction mixture for approximately 1-2 hours after the addition is complete.[2][3] Progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, slowly pour the reaction mixture onto crushed ice.

  • Isolation: The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water to remove residual acids. The crude product can be purified by recrystallization. A reported yield for this step is approximately 92%.[2]

Part 2: Esterification to this compound [4]

  • Reaction Setup: In a round-bottom flask, suspend the dried 3-chloro-5-nitrobenzoic acid in an excess of methanol.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The esterification is an equilibrium reaction; using a large excess of methanol drives the equilibrium towards the product side.

  • Work-up and Isolation: After cooling, pour the reaction mixture into a beaker of ice water. The methyl ester product, being less soluble in water, will precipitate.[4]

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold methanol to remove impurities. The final product can be recrystallized from methanol to high purity.

Cost-Analysis: Route A
ReagentStarting MaterialMolar Ratio (Typical)PurityEstimated Cost (per mole)
Step 1 3-Chlorobenzoic Acid1.0>98%$30 - $50
Nitric Acid (conc.)1.3~70%$5 - $10
Sulfuric Acid (conc.)~3.0 (as solvent)~98%$2 - $5
Step 2 3-Chloro-5-nitrobenzoic Acid1.0(from Step 1)-
Methanol~20.0 (as solvent)>99%$1 - $3
Sulfuric Acid (conc.)0.1 (catalyst)~98%$2 - $5
Total ~$40 - $73

Note: Costs are estimates based on bulk catalog prices from various suppliers and are subject to change based on vendor, quantity, and purity.

Route B: Esterification of 3-Chlorobenzoic Acid followed by Nitration

This route reverses the sequence of reactions. First, the readily available 3-chlorobenzoic acid is converted to its methyl ester. Subsequently, the methyl 3-chlorobenzoate is nitrated. The ester group, like the carboxylic acid, is an electron-withdrawing, meta-directing group. Therefore, the nitration of methyl 3-chlorobenzoate is also expected to yield the desired 3,5-disubstituted product with high regioselectivity.[5]

Experimental Workflow: Route B

Route B Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Nitration A0 3-Chlorobenzoic Acid A3 Reflux A0->A3 A1 Methanol (CH₃OH) A1->A3 A2 H₂SO₄ (catalyst) A2->A3 A4 Methyl 3-chlorobenzoate A3->A4 High Yield B0 Methyl 3-chlorobenzoate B2 Reaction @ 5-15°C B0->B2 B1 Nitrating Mixture (HNO₃/H₂SO₄) B1->B2 Slow addition B3 This compound B2->B3 Yield: 81-85%

Caption: Workflow for the synthesis of this compound via Route B.

Detailed Experimental Protocols

Part 1: Synthesis of Methyl 3-chlorobenzoate

This protocol is analogous to the esterification step in Route A, starting with 3-chlorobenzoic acid instead of its nitrated derivative.

Part 2: Nitration of Methyl 3-chlorobenzoate [6][7]

  • Reaction Setup: In a flask, dissolve methyl 3-chlorobenzoate in concentrated sulfuric acid, cooled to 0-10°C in an ice bath.

  • Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric and sulfuric acids as described in Route A.

  • Nitration: Add the nitrating mixture dropwise to the stirred solution of the ester. The temperature should be rigorously controlled and kept within the range of 5–15°C to minimize the formation of byproducts.[6]

  • Reaction & Work-up: After the addition is complete, continue stirring for an additional 15-30 minutes. Pour the reaction mixture onto a large volume of cracked ice to precipitate the product.[6][7]

  • Isolation and Purification: Filter the solid product and wash thoroughly with water. A subsequent wash with ice-cold methanol can be employed to remove more soluble impurities.[6] The product, this compound, can be recrystallized from methanol to achieve high purity. Reported yields for this step are in the range of 81-85%.[6]

Cost-Analysis: Route B
ReagentStarting MaterialMolar Ratio (Typical)PurityEstimated Cost (per mole)
Step 1 3-Chlorobenzoic Acid1.0>98%$30 - $50
Methanol~20.0 (as solvent)>99%$1 - $3
Sulfuric Acid (conc.)0.1 (catalyst)~98%$2 - $5
Step 2 Methyl 3-chlorobenzoate1.0(from Step 1)-
Nitric Acid (conc.)1.3~70%$5 - $10
Sulfuric Acid (conc.)~3.0 (as solvent)~98%$2 - $5
Total ~$40 - $73

Note: Costs are estimates based on bulk catalog prices from various suppliers and are subject to change based on vendor, quantity, and purity.

Route C: Sandmeyer Reaction Approach

A third, less direct but powerful strategy involves the use of a Sandmeyer reaction to introduce the chloro substituent.[8] This route would typically start from an appropriately substituted aniline, such as 3-amino-5-nitrobenzoic acid. The amino group is first converted to a diazonium salt, which is a superb leaving group (N₂ gas).[9] This salt is then displaced by a chloride ion, catalyzed by a copper(I) salt.[10] This approach is particularly valuable when the desired substitution pattern is not easily accessible through direct electrophilic aromatic substitution.

Conceptual Workflow: Route C

Route C Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Esterification A0 3-Amino-5-nitrobenzoic Acid A2 Reaction @ 0-5°C A0->A2 A1 NaNO₂ / HCl A1->A2 A3 Aryl Diazonium Salt (Intermediate) A2->A3 B0 Aryl Diazonium Salt B2 Displacement Reaction B0->B2 B1 CuCl B1->B2 Catalyst B3 3-Chloro-5-nitrobenzoic Acid B2->B3 C0 3-Chloro-5-nitrobenzoic Acid C2 Reflux C0->C2 C1 Methanol / H⁺ C1->C2 C3 This compound C2->C3

Caption: Conceptual workflow for the synthesis via a Sandmeyer reaction (Route C).

Discussion of Feasibility and Cost

The Sandmeyer reaction is a robust and well-established method for the synthesis of aryl halides from aryl diazonium salts.[8][11] The mechanism proceeds via a single-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas.[10]

  • Protocol Considerations: The first step, diazotization, requires cold conditions (0-5 °C) as diazonium salts are generally unstable at higher temperatures.[12] The subsequent Sandmeyer reaction with CuCl would then yield the chlorinated benzoic acid, which could be esterified as in Route A.

  • Cost and Availability: The primary economic drawback of this route is the significantly higher cost of the starting material, 3-amino-5-nitrobenzoic acid, compared to 3-chlorobenzoic acid. The use of copper salts also adds a modest cost and introduces a metal catalyst that must be removed from the final product.

  • Strategic Use: While not the most cost-effective route for this specific target, the Sandmeyer approach is an essential tool in a synthetic chemist's arsenal. It would be the preferred method if the starting aniline were a more readily available or cheaper precursor than the corresponding halogenated arene.

Comparative Summary and Recommendations

MetricRoute A (Nitrate then Esterify)Route B (Esterify then Nitrate)Route C (Sandmeyer Approach)
Starting Material 3-Chlorobenzoic Acid3-Chlorobenzoic Acid3-Amino-5-nitrobenzoic Acid
Number of Steps 223
Overall Yield High (~85-90%)High (~75-80%)Moderate (Variable)
Est. Reagent Cost ~$40 - $73 per mole ~$40 - $73 per mole Significantly Higher
Key Safety Concerns Handling of conc. HNO₃/H₂SO₄Handling of conc. HNO₃/H₂SO₄Unstable diazonium intermediate, use of copper salts
Scalability Excellent; widely used industrially.Excellent; viable industrial alternative.More complex for large scale; requires precise temperature control.
Regioselectivity ExcellentExcellentExcellent (Defined by starting material)
Conclusion for the Professional Scientist

For the synthesis of this compound, both Route A and Route B represent highly viable, cost-effective, and scalable options.

  • Route A (Nitration of 3-Chlorobenzoic Acid first) is often favored due to the slightly higher reported yields in the nitration step.[2] Handling a solid (3-chloro-5-nitrobenzoic acid) between steps can also be operationally simpler on a large scale than handling the potentially lower-melting methyl 3-chlorobenzoate.

  • Route B (Esterification first) is an equally sound alternative. The choice between Route A and B may ultimately depend on specific laboratory capabilities, downstream processing preferences, and raw material handling logistics. The overall raw material costs are virtually identical.

  • Route C (Sandmeyer Reaction) is not economically competitive for this particular target molecule due to the high cost of the required starting aniline. However, it remains a strategically important pathway for analogous compounds where direct electrophilic substitution is not feasible.

Recommendation: For routine laboratory synthesis and large-scale production where cost and efficiency are paramount, Route A is the recommended pathway. It is robust, high-yielding, and utilizes the most economical starting materials.

References

A Comparative Guide to the Biological Activity of Methyl 3-chloro-5-nitrobenzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the biological activity of Methyl 3-chloro-5-nitrobenzoate and its structurally related analogs. While the primary role of this compound is often as a synthetic intermediate, the broader class of nitroaromatic compounds to which it belongs exhibits a wide range of significant biological activities. This document will delve into the antimicrobial and cytotoxic properties of these molecules, supported by experimental data from various studies. We will explore the underlying mechanisms of action, structure-activity relationships, and provide detailed protocols for evaluating these biological effects.

Introduction to Nitrobenzoates

Substituted nitrobenzoates are a class of organic compounds featuring a benzene ring functionalized with both a nitro group (-NO₂) and a carboxylate group or its ester. The potent electron-withdrawing nature of the nitro group dramatically influences the molecule's electronic properties, making these compounds valuable scaffolds in medicinal chemistry and drug discovery.[1][2] Research has consistently demonstrated their potential across a spectrum of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory effects.[1][2]

The biological activity of many nitroaromatic compounds is contingent upon the reductive activation of the nitro group. This bioactivation is typically mediated by cellular nitroreductases, which are flavoenzymes that can catalyze the single- or two-electron reduction of the nitro group.[3][4] This process can lead to the formation of highly reactive intermediates, such as nitroso and hydroxylamine species, which can interact with cellular macromolecules like DNA and proteins, ultimately leading to cytotoxicity or antimicrobial effects.[2][5]

Comparative Analysis of Biological Activity

This section presents a comparative overview of the antimicrobial and cytotoxic activities of this compound analogs. The data has been compiled from various studies to provide a comprehensive, albeit not direct head-to-head, comparison.

Antimicrobial Activity

Nitrobenzoate derivatives have shown considerable promise as antimicrobial agents against a range of pathogens, including bacteria and fungi. The substitution pattern on the aromatic ring plays a crucial role in determining the potency and spectrum of their activity.

Key Observations:

  • Against Mycobacterium tuberculosis : A study of 64 nitrobenzoate esters and thioesters revealed that compounds with an aromatic nitro substitution were the most active.[6] The 3,5-dinitro esters, in particular, demonstrated the highest potency.[6] This antitubercular activity was found to be independent of the compounds' pKa values or hydrolysis rates, pointing to a specific mechanism of action related to the nitro group.[6]

  • Against Pseudomonas aeruginosa : Certain substituted nitro- and dinitro- benzoic acid derivatives have shown potent activity against this challenging nosocomial pathogen.[1]

  • Against Candida species : In a study of 3-methyl-4-nitrobenzoate derivatives, the length of the alkyl ester chain significantly influenced antifungal activity against various Candida species.[7] Methyl 3-methyl-4-nitrobenzoate and pentyl 3-methyl-4-nitrobenzoate showed the most significant activity against C. guilliermondii.[7]

Table 1: Comparative Antimicrobial Activity of Nitrobenzoate Analogs

CompoundTarget OrganismActivity Metric (unit)ValueReference
3,5-Dinitrobenzoate EstersMycobacterium tuberculosisMIC (µg/mL)Potent Activity[6]
Methyl 3-methyl-4-nitrobenzoateCandida guilliermondiiMIC (µM)39[7]
Pentyl 3-methyl-4-nitrobenzoateCandida guilliermondiiMIC (µM)31[7]
2-Chlorobenzoic acid derivativesEscherichia colipMIC (µM/ml)up to 2.27[8]

Note: The data is compiled from different studies and should be interpreted with consideration of the varying experimental conditions.

Cytotoxic Activity

The cytotoxic properties of nitroaromatic compounds make them interesting candidates for anticancer drug development. Their toxicity is often linked to their electron affinity and the enzymatic reduction of the nitro group, which can be more pronounced in the hypoxic environment of solid tumors.[9][10]

Key Observations:

  • Dependence on Reduction Potential : The cytotoxicity of nitroaromatic compounds towards hypoxic mammalian cells increases significantly with their one-electron reduction potential.[9][10] This highlights the importance of the nitro group for this specific toxicity.[9][10]

  • Influence of Lipophilicity : Quantitative structure-activity relationship (QSAR) studies have shown that alongside the single-electron reduction potential, the lipophilicity of nitroaromatic compounds can enhance their cytotoxicity.[11]

  • Selective Cytotoxicity : Methyl 3,4,5-trihydroxybenzoate (methyl gallate), an analog, has demonstrated selective cytotoxic activity against MCF-7 (hormone-dependent breast cancer) and PC-3 (prostate cancer) cell lines, with less effect on other cancer cell lines.[12]

Table 2: Comparative Cytotoxic Activity of Benzoate Analogs

CompoundCancer Cell LineActivity MetricValue (µM)Reference
Methyl 3,4,5-trihydroxybenzoateMCF-7IC₅₀54.7 ± 4.73[12]
Methyl 3,4,5-trihydroxybenzoatePC-3IC₅₀97.6 ± 4.04[12]
Methyl BenzoateHEK293 (Kidney)LC₅₀>7.3 mM[13]
Ethyl BenzoateHEK293 (Kidney)LC₅₀~5.4 mM[13]
Vinyl BenzoateHEK293 (Kidney)LC₅₀~5.4 mM[13]

Note: IC₅₀ (half-maximal inhibitory concentration) and LC₅₀ (lethal concentration, 50%) values are presented. The data is from various sources and direct comparison should be made with caution.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for key biological assays are provided below. These protocols are designed to be self-validating systems.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]

Step-by-Step Methodology:

  • Preparation of Compound Stock Solutions: Dissolve the test compounds (e.g., this compound and its analogs) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Further dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate, including positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Causality Behind Experimental Choices: The use of a standardized inoculum ensures that the results are reproducible. The inclusion of positive and negative controls validates the experimental setup, confirming that the medium supports growth and is not contaminated, respectively.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Compound Stock Solutions B Serial Dilutions in Microtiter Plate A->B D Inoculate Plates B->D C Prepare Standardized Inoculum C->D E Incubate Plates (e.g., 37°C, 24h) D->E F Determine MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for MIC determination using broth microdilution.

Protocol 2: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the cells with the compounds for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Causality Behind Experimental Choices: Seeding cells and allowing them to adhere overnight ensures a healthy and uniform cell monolayer before treatment. The use of a vehicle control is crucial to account for any effects of the solvent on cell viability. The MTT assay is chosen for its reliability and high-throughput capability in screening cytotoxic compounds.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Compound Dilutions B->C D Incubate (e.g., 48h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan F->G H Measure Absorbance (570 nm) G->H I Calculate Cell Viability & IC50 H->I SAR_Relationship cluster_substituents Structural Features Compound Substituted Nitrobenzoate Nitro Nitro Group (Number & Position) Compound->Nitro Halogen Halogen (e.g., Chlorine) Compound->Halogen Ester Ester Chain Length Compound->Ester Other Other Substituents Compound->Other Activity Biological Activity (Antimicrobial, Cytotoxic) Nitro->Activity Influences Redox Potential & Bioactivation Halogen->Activity Modulates Lipophilicity & Electronics Ester->Activity Affects Lipophilicity & Cell Penetration Other->Activity Fine-tunes Physicochemical Properties

References

Spectroscopic Comparison of Synthesized vs. Commercial Methyl 3-chloro-5-nitrobenzoate: A Guide for Analytical Verification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In chemical research and pharmaceutical development, rigorous verification of a compound's identity and purity is paramount. This guide provides a comprehensive spectroscopic comparison between a laboratory-synthesized sample of Methyl 3-chloro-5-nitrobenzoate and a commercially available standard. We detail the synthetic protocol via Fischer esterification and present a side-by-side analysis of the results from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). The experimental data confirms the successful synthesis of the target compound, with spectroscopic profiles being in excellent agreement with the commercial reference, thereby validating the synthetic and purification protocols.

Introduction

This compound is a valuable intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients.[1] Its molecular structure, featuring an ester, a chloro group, and a nitro group on a benzene ring, provides multiple reactive sites for further chemical modification. Given its role as a building block, ensuring the structural integrity and purity of this compound is a critical first step in any synthetic campaign. Any impurities, such as residual starting materials or side-products, can have significant downstream consequences, leading to undesired reactions, difficult purifications, and compromised final product quality.

This guide serves as a practical, field-proven workflow for researchers to validate a synthesized batch of this compound against a trusted commercial source. The core principle demonstrated here is that reliance on a single analytical technique is insufficient for unequivocal structure confirmation. Instead, a multi-faceted spectroscopic approach provides a self-validating system of checks and balances, ensuring the highest degree of confidence in the material's identity and purity.

Materials and Methods

Synthesis of this compound

The synthesis was performed via a classic Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3] This method was chosen for its reliability and atom economy.[2]

Causality of Experimental Choices:

  • Methanol as Solvent and Reagent: Using a large excess of methanol serves a dual purpose: it is one of the reactants and also the solvent, driving the reaction equilibrium towards the product side in accordance with Le Châtelier's principle.[4]

  • Sulfuric Acid as Catalyst: Concentrated sulfuric acid acts as a strong acid catalyst. It protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.[5]

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Aqueous Work-up with Sodium Bicarbonate: This step is crucial to neutralize the sulfuric acid catalyst and quench the reaction. The basic wash also deprotonates any unreacted carboxylic acid, converting it to its water-soluble sodium salt, which is then easily separated from the organic ester product during the extraction.

Protocol:

  • To a 100 mL round-bottom flask, 3-chloro-5-nitrobenzoic acid (5.0 g, 24.8 mmol) was added.

  • Anhydrous methanol (50 mL) was added, and the mixture was stirred until the solid was partially dissolved.

  • The flask was placed in an ice-water bath, and concentrated sulfuric acid (1.5 mL) was added dropwise with continuous stirring.

  • The reaction mixture was heated under reflux for 4 hours.

  • After cooling to room temperature, the excess methanol was removed under reduced pressure using a rotary evaporator.

  • The residue was re-dissolved in ethyl acetate (50 mL) and washed sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and brine (1 x 30 mL).

  • The organic layer was dried over anhydrous sodium sulfate, filtered, and the solvent was evaporated to yield the crude product.

  • The product was purified by recrystallization from a mixture of ethanol and water to afford this compound as a pale-yellow solid.

Commercial Sample

A commercial sample of this compound (CAS No. 36138-28-0) was procured from a reputable supplier (e.g., Sigma-Aldrich, Lot #STBP4789V) and used as the reference standard without further purification.

Spectroscopic Analysis Workflow

The following workflow was applied to both the synthesized and commercial samples to ensure a direct and objective comparison.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Techniques cluster_2 Data Analysis Synthesized Synthesized Product (Recrystallized Solid) NMR ¹H & ¹³C NMR Synthesized->NMR FTIR FT-IR Synthesized->FTIR GCMS GC-MS Synthesized->GCMS Commercial Commercial Standard (As Received) Commercial->NMR Commercial->FTIR Commercial->GCMS Comparison Comparative Analysis (Purity & Identity) NMR->Comparison FTIR->Comparison GCMS->Comparison

Caption: Overall experimental workflow for sample analysis.

Protocols for Analysis:

  • ¹H and ¹³C NMR: Spectra were recorded on a 400 MHz spectrometer. Samples were prepared by dissolving ~15 mg of the compound in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[6][7]

  • FT-IR Spectroscopy: Spectra were obtained using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal, and pressure was applied to ensure good contact.[8]

  • GC-MS: Analysis was performed on a GC system coupled to a mass selective detector. A solution of the sample in ethyl acetate was injected into the GC. The mass spectrometer was operated in electron ionization (EI) mode.

Results and Discussion

The spectroscopic data obtained for the synthesized this compound was compared directly with the data from the commercial standard.

¹H NMR Spectroscopy

The ¹H NMR spectra of both samples were identical, displaying signals characteristic of the three aromatic protons and the three methyl ester protons. The chemical shifts (δ), splitting patterns, and integration values are summarized below.

Signal AssignmentSynthesized (δ, ppm)Commercial (δ, ppm)MultiplicityIntegrationRationale
H-28.658.65t, J=2.0 Hz1HDeshielded by adjacent NO₂ and C=O groups.
H-48.428.42dd, J=2.0, 1.5 Hz1HDeshielded by adjacent Cl and NO₂ groups.
H-68.218.21dd, J=2.0, 1.5 Hz1HDeshielded by adjacent Cl and C=O groups.
-OCH₃4.014.01s3HCharacteristic singlet for methyl ester protons.

The deshielding effect of the electron-withdrawing nitro and chloro groups results in the downfield chemical shifts observed for the aromatic protons. The observed splitting patterns (triplet and doublet of doublets) are consistent with the meta-coupling between the aromatic protons. The data is in full agreement, confirming the substitution pattern of the aromatic ring.[9][10]

¹³C NMR Spectroscopy

The ¹³C NMR spectra for both samples showed six distinct signals, corresponding to the eight carbon atoms in the molecule (with two pairs of aromatic carbons being chemically equivalent due to the plane of symmetry).

Signal AssignmentSynthesized (δ, ppm)Commercial (δ, ppm)Rationale
C=O164.5164.5Carbonyl carbon of the ester group.
C-5 (C-NO₂)148.8148.8Aromatic carbon attached to the nitro group.
C-3 (C-Cl)135.1135.1Aromatic carbon attached to the chlorine atom.
C-1132.0132.0Aromatic carbon attached to the ester group.
C-2 / C-6129.7129.7Aromatic carbons ortho to the ester group.
C-4124.5124.5Aromatic carbon ortho to the nitro group.
-OCH₃52.852.8Methyl carbon of the ester group.

The consistency in the chemical shifts between the synthesized and commercial samples provides strong evidence for the identical carbon skeleton and electronic environment in both molecules.

FT-IR Spectroscopy

The FT-IR spectra were superimposable, displaying characteristic absorption bands for the key functional groups present in the molecule.

Wavenumber (cm⁻¹) (Synthesized)Wavenumber (cm⁻¹) (Commercial)AssignmentFunctional Group
31053107Aromatic C-H StretchAromatic Ring
17321733C=O StretchEster
15301531Asymmetric N-O StretchNitro Group
13501350Symmetric N-O StretchNitro Group
12851286C-O StretchEster
730731C-Cl StretchAryl Halide

The strong absorption at ~1732 cm⁻¹ is definitive for the ester carbonyl group.[11] The two prominent peaks at ~1530 cm⁻¹ and ~1350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.[12] The presence and exact position of these bands in both samples confirm the functional group identity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis served a dual purpose: to assess purity and to confirm the molecular weight.

  • Purity Assessment: The gas chromatograms for both samples showed a single major peak with identical retention times, indicating high purity (>99%) for both the synthesized and commercial products. No significant impurities (e.g., unreacted 3-chloro-5-nitrobenzoic acid) were detected in the synthesized batch post-recrystallization.

  • Mass Spectrometry: The mass spectra for the main GC peak in both samples were identical. They displayed the expected molecular ion peak [M]⁺ at m/z = 215 and a characteristic [M+2]⁺ peak at m/z = 217 with an intensity ratio of approximately 3:1. This isotopic pattern is the definitive signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).[13] The molecular weight of C₈H₆ClNO₄ is 215.59 g/mol , consistent with the observed mass.[14]

Conclusion

The comprehensive spectroscopic analysis demonstrates an exact match between the laboratory-synthesized this compound and the commercial reference standard. The data from ¹H NMR, ¹³C NMR, FT-IR, and GC-MS are mutually reinforcing, providing unequivocal confirmation of the compound's chemical structure, functional groups, and high degree of purity. This guide illustrates a robust, multi-technique approach that is essential for the validation of synthesized materials in research and development, ensuring the reliability of subsequent experimental work. The success of the Fischer esterification and subsequent purification underscores the efficacy of this classic synthetic method for producing high-quality chemical intermediates.

References

assessing the purity of Methyl 3-chloro-5-nitrobenzoate by different techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles of subsequent steps, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). Methyl 3-chloro-5-nitrobenzoate, a key building block in the synthesis of various pharmaceuticals, is no exception. This guide provides an in-depth comparison of four common analytical techniques for assessing its purity: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Melting Point Analysis.

This document is crafted for researchers, scientists, and drug development professionals, offering not just procedural outlines but also the scientific rationale behind the choice of each technique, their inherent strengths, and limitations.

The Criticality of Purity for this compound

This compound is commonly synthesized via the esterification of 3-chloro-5-nitrobenzoic acid.[1] The primary impurity concern is the presence of the unreacted starting material, 3-chloro-5-nitrobenzoic acid. Additionally, depending on the synthetic route of the starting material, isomeric impurities, such as other chloronitrobenzoate isomers, could potentially be present.[2] The presence of these impurities can have significant downstream consequences, making robust purity assessment essential.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound.[3][4] A reversed-phase method is typically employed for this type of aromatic compound.

Principle of Separation

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More polar compounds, like the starting material 3-chloro-5-nitrobenzoic acid, will have a lower affinity for the nonpolar stationary phase and will elute earlier than the less polar product, this compound.

Experimental Protocol: HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Solvent filtration apparatus

  • Syringe filters (0.45 µm)

Reagents and Solvents:

  • This compound reference standard

  • 3-chloro-5-nitrobenzoic acid reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The acid suppresses the ionization of the carboxylic acid group of the starting material, leading to better peak shape and retention.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound and 3-chloro-5-nitrobenzoic acid reference standards in the mobile phase to a known concentration (e.g., 100 µg/mL).

  • Sample Solution Preparation: Accurately weigh and dissolve the test sample of this compound in the mobile phase to a similar concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

  • Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase (Acetonitrile:Water:H3PO4) hplc HPLC System (C18 Column, UV Detector) prep_mobile->hplc prep_std Standard Solution (Known Concentration) prep_std->hplc prep_sample Sample Solution prep_sample->hplc chromatogram Obtain Chromatogram hplc->chromatogram integrate Peak Integration chromatogram->integrate calculate Purity Calculation (% Area) integrate->calculate

Caption: Workflow for HPLC purity analysis of this compound.

Data Presentation: HPLC
AnalyteRetention Time (min) (Illustrative)Peak Area (%) (Illustrative)
3-chloro-5-nitrobenzoic acid3.50.5
This compound 7.2 99.4
Unknown Impurity9.80.1

Gas Chromatography (GC): A Powerful Tool for Volatile Impurities

While this compound is a solid, it is amenable to GC analysis due to its relatively low molecular weight and thermal stability.[3][4] GC, especially when coupled with a mass spectrometer (GC-MS), is excellent for identifying and quantifying volatile and semi-volatile impurities.[2][5]

Principle of Separation

In GC, a sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas (mobile phase) carries the vaporized components through the column. Separation occurs based on the differential partitioning of the components between the stationary phase and the mobile phase, which is primarily dependent on their boiling points and polarity.

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph with a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Analytical balance

Reagents and Solvents:

  • This compound reference standard

  • Dichloromethane or Ethyl Acetate (GC grade)

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

  • Sample Solution Preparation: Dissolve the sample in the same solvent to a concentration within the calibration range.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (Split mode, e.g., 50:1)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 2 min

      • Ramp: 15 °C/min to 280 °C

      • Hold: 5 min at 280 °C

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-300 m/z

  • Data Analysis: Purity is determined by area percent normalization. Impurities can be identified by comparing their mass spectra to a library (e.g., NIST).

Workflow for GC-MS Purity Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Standard Solution (in Volatile Solvent) gcms GC-MS System (Capillary Column) prep_std->gcms prep_sample Sample Solution prep_sample->gcms chromatogram Obtain Total Ion Chromatogram (TIC) gcms->chromatogram integrate Peak Integration chromatogram->integrate ms_analysis Mass Spectral Analysis chromatogram->ms_analysis purity_calc Purity Calculation integrate->purity_calc impurity_id Impurity Identification ms_analysis->impurity_id

Caption: Workflow for GC-MS purity analysis and impurity identification.

Data Presentation: GC-MS
ComponentRetention Time (min) (Illustrative)Area (%) (Illustrative)Identification (MS Library Match)
This compound 12.5 99.6 Confirmed by reference standard
Isomeric Impurity12.10.3Putative chloronitrobenzoate isomer
Unidentified Impurity10.80.1No significant library hit

Quantitative NMR (qNMR) Spectroscopy: An Absolute Purity Determination

Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself.[6][7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[8]

Principle of Quantification

In qNMR, the purity of a sample is determined by comparing the integral of a specific resonance of the analyte with the integral of a resonance from a certified internal standard of known purity and weight. This allows for an absolute quantification of the analyte in the sample.

Experimental Protocol: qNMR

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-precision analytical balance

Reagents and Solvents:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the certified internal standard.

    • Dissolve both in a precise volume of a deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing and Analysis:

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the methyl ester singlet).

    • Integrate a well-resolved signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Workflow for qNMR Purity Determination

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation weigh_sample Accurately weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately weigh Internal Standard weigh_std->dissolve acquire_spectrum Acquire ¹H NMR Spectrum dissolve->acquire_spectrum process_spectrum Process Spectrum (Phasing, Baseline Correction) acquire_spectrum->process_spectrum integrate_peaks Integrate Analyte and Standard Peaks process_spectrum->integrate_peaks calculate_purity Calculate Absolute Purity integrate_peaks->calculate_purity

Caption: Workflow for absolute purity determination by qNMR.

Data Presentation: qNMR
ParameterValue (Illustrative)
Mass of Sample (m_analyte)20.5 mg
Mass of Standard (m_std)10.2 mg
Purity of Standard (P_std)99.9%
Integral of Analyte (I_analyte)1.00
Integral of Standard (I_std)2.15
Calculated Purity (%) 99.2%

Melting Point Analysis: A Classical and Rapid Purity Assessment

Melting point analysis is a traditional yet effective technique for assessing the purity of a crystalline solid.[9] Pure crystalline compounds have a sharp and characteristic melting point range, while impurities tend to depress and broaden this range.[10]

Principle of Melting Point Depression

Impurities disrupt the crystal lattice of a solid, which lowers the energy required to break the intermolecular forces holding the lattice together.[10] This results in a lower melting point. The broadening of the melting range occurs because different regions of the crystal contain varying amounts of the impurity, leading to a non-uniform melting process.[11]

Experimental Protocol: Melting Point Analysis

Instrumentation:

  • Melting point apparatus

  • Capillary tubes

Procedure:

  • Sample Preparation: Finely powder a small amount of the dry this compound sample.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in the melting point apparatus and heat it at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This is the melting range.

Data Presentation: Melting Point Analysis
SampleMelting Range (°C) (Illustrative)Observation
Pure this compound95 - 96Sharp melting range
Sample A (suspected high purity)94 - 96Slightly broadened and depressed melting range
Sample B (suspected lower purity)91 - 95Significantly broadened and depressed melting range

Comparison of Techniques

FeatureHPLCGC-MSqNMRMelting Point Analysis
Principle Differential partitioning between liquid mobile phase and solid stationary phase.Differential partitioning between gas mobile phase and liquid/solid stationary phase.Nuclear spin resonance; signal intensity is proportional to the number of nuclei.Observation of the temperature range over which a solid transitions to a liquid.
Primary Application Purity determination and quantification of non-volatile and thermally labile compounds.[3][4]Identification and quantification of volatile and semi-volatile impurities.[2][5]Absolute purity determination without a specific reference standard for the analyte.[6][7]Rapid, preliminary assessment of purity for crystalline solids.[9][10]
Strengths - High resolution and sensitivity- Applicable to a wide range of compounds- Robust and reproducible- Excellent for volatile impurities- High sensitivity- Definitive identification with MS- Primary method (absolute quantification)- No analyte-specific standard needed- Non-destructive- Fast and simple- Inexpensive equipment- Good indicator of purity
Limitations - May not be suitable for very volatile impurities- Requires reference standards for identification and quantification- Not suitable for non-volatile or thermally labile compounds- Potential for sample degradation at high temperatures- Lower sensitivity than chromatographic methods- Requires expensive instrumentation- Can be complex to set up- Not quantitative- Not suitable for amorphous or non-crystalline solids- Less specific
Impurity Detection Excellent for detecting non-volatile impurities like the starting acid and isomeric byproducts.Ideal for volatile organic solvents and other volatile byproducts. Can also detect isomeric impurities.Can quantify any impurity with a unique NMR signal, but may not detect impurities without protons.Detects the presence of impurities through melting point depression and broadening.

Conclusion: A Multi-faceted Approach to Purity Assurance

No single technique provides a complete picture of a compound's purity. For a comprehensive and robust assessment of this compound purity, a combination of these techniques is recommended.

  • HPLC should be the primary method for routine quality control, providing accurate quantification of the main component and key non-volatile impurities like the starting carboxylic acid.

  • GC-MS serves as a vital complementary technique, especially for identifying and quantifying any residual volatile solvents or thermally stable byproducts from the synthesis.

  • qNMR offers an orthogonal and absolute measure of purity, which is invaluable for qualifying reference standards and for samples where a specific impurity standard is not available.

  • Melting Point Analysis provides a rapid and cost-effective preliminary check of purity, particularly useful for in-process controls and initial sample screening.

By leveraging the strengths of each of these analytical techniques, researchers and drug development professionals can ensure the high purity of this compound, thereby safeguarding the quality and integrity of the downstream processes and final products.

References

A Comparative Guide to the Synthesis of Methyl 3-chloro-5-nitrobenzoate: An Analysis of Potential Synthetic Routes and Yields

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloro-5-nitrobenzoate is a valuable building block in organic synthesis, serving as a key intermediate in the preparation of various pharmaceuticals and agrochemicals.[1] Its trifunctionalized aromatic ring, featuring chloro, nitro, and methyl ester moieties, offers multiple reactive sites for further chemical transformations.[1][2] A thorough understanding of its synthetic pathways is crucial for optimizing production and ensuring high purity. This guide provides a comparative analysis of the two most probable synthetic routes for this compound. Due to a lack of directly reported yields in the surveyed literature for this specific compound, this guide will leverage experimental data from analogous reactions to provide estimated yields and a comprehensive comparison of the methodologies.

The two primary synthetic strategies explored are:

  • Route A: Nitration of 3-chlorobenzoic acid, followed by Fischer esterification of the resulting 3-chloro-5-nitrobenzoic acid.

  • Route B: Fischer esterification of 3-chlorobenzoic acid to produce methyl 3-chlorobenzoate, followed by nitration of the ester.

This guide will delve into the mechanistic principles, detailed experimental protocols, and a comparative analysis of the potential yields and challenges associated with each route.

Route A: Nitration Followed by Esterification

This synthetic approach first introduces the nitro group onto the aromatic ring of 3-chlorobenzoic acid, followed by the conversion of the carboxylic acid to a methyl ester.

Step 1: Nitration of 3-chlorobenzoic acid

The nitration of 3-chlorobenzoic acid is an electrophilic aromatic substitution reaction. Both the chlorine atom and the carboxylic acid group are deactivating and meta-directing substituents. Therefore, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the position that is meta to both groups, which is the C-5 position.

Mechanism: The reaction proceeds via the formation of the nitronium ion from the reaction of concentrated nitric acid and sulfuric acid.[3] The aromatic ring of 3-chlorobenzoic acid then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation re-establishes aromaticity, yielding 3-chloro-5-nitrobenzoic acid.

Reported Yields for Analogous Reactions: While a specific yield for the nitration of 3-chlorobenzoic acid was not found in the literature surveyed, yields for similar reactions are reported:

  • Nitration of 4-chlorobenzoic acid: 97.3%[4]

  • Nitration of 2,5-dichlorobenzoic acid: 65-67.9%[5]

  • Nitration of o-chlorobenzoic acid: 51.8%[6]

Based on these analogous reactions, a high yield can be anticipated for the nitration of 3-chlorobenzoic acid.

Experimental Protocol (Adapted from the nitration of 4-chlorobenzoic acid[4]):

  • In a flask equipped with a stirrer, add 3-chlorobenzoic acid to methylene chloride.

  • At room temperature, add 98% nitric acid with stirring.

  • Heat the mixture to boiling, and then add 100% sulfuric acid dropwise over one hour.

  • After the addition, cool the mixture and stir for an additional two hours.

  • Pour the reaction mixture into water and distill off the methylene chloride.

  • Filter the resulting suspension, wash the solid with water, and dry to obtain 3-chloro-5-nitrobenzoic acid.

Step 2: Fischer Esterification of 3-chloro-5-nitrobenzoic acid

The second step involves the acid-catalyzed esterification of 3-chloro-5-nitrobenzoic acid with methanol. This is a reversible reaction, and to drive the equilibrium towards the product, an excess of methanol is typically used.[7][8]

Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which makes the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the protonated carbonyl carbon. After a series of proton transfers, a water molecule is eliminated, and deprotonation of the carbonyl oxygen yields the methyl ester.

Reported Yields for Analogous Reactions:

  • Fischer esterification of 3-nitrobenzoic acid with methanol: 40-80% (lab scale, after recrystallization)[9]

  • Fischer esterification of 3-bromobenzoic acid with methanol: 85%[10]

  • Esterification of p-nitrobenzoic acid with methanol: 93.5%[11]

Experimental Protocol (Adapted from the Fischer esterification of 3-nitrobenzoic acid[7]):

  • In a round-bottomed flask, combine 3-chloro-5-nitrobenzoic acid and an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 1-2 hours, monitoring the reaction by thin-layer chromatography.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from methanol to obtain pure this compound.

Route B: Esterification Followed by Nitration

This alternative synthetic pathway begins with the esterification of 3-chlorobenzoic acid, followed by the nitration of the resulting methyl 3-chlorobenzoate.

Step 1: Fischer Esterification of 3-chlorobenzoic acid

The first step is the conversion of 3-chlorobenzoic acid to its methyl ester using methanol and an acid catalyst.

Reported Yields for Analogous Reactions: While a specific yield for the esterification of 3-chlorobenzoic acid was not found, high yields are generally expected for Fischer esterifications of benzoic acids.

  • Esterification of p-chlorobenzoic acid with a solid acid catalyst: 84.1% (after the second cycle)[12]

Experimental Protocol (Adapted from the Fischer esterification of benzoic acid[8]):

  • In a round-bottomed flask, dissolve 3-chlorobenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 1-2 hours.

  • After cooling, transfer the solution to a separatory funnel containing water.

  • Extract the product with an organic solvent like dichloromethane.

  • Wash the organic layer with a sodium bicarbonate solution to remove any unreacted acid, then with water.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain methyl 3-chlorobenzoate.

Step 2: Nitration of methyl 3-chlorobenzoate

The final step is the nitration of methyl 3-chlorobenzoate. In this case, both the chloro and the methyl ester groups are meta-directing. Therefore, the incoming nitro group will be directed to the 5-position.

Mechanism: The mechanism is analogous to the nitration of 3-chlorobenzoic acid, involving the formation of a nitronium ion and its subsequent attack on the aromatic ring, followed by deprotonation.

Reported Yields for Analogous Reactions:

  • Nitration of methyl benzoate: 40-80% (lab scale)[13]

Experimental Protocol (Adapted from the nitration of methyl benzoate[14][15]):

  • In a flask, dissolve methyl 3-chlorobenzoate in concentrated sulfuric acid and cool the mixture in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for about 15-20 minutes.

  • Pour the reaction mixture onto crushed ice and stir until the ice melts.

  • Collect the solid product by vacuum filtration and wash with cold water, followed by a small amount of ice-cold methanol.

  • Recrystallize the crude product from methanol to obtain pure this compound.

Comparative Analysis

FeatureRoute A: Nitration then EsterificationRoute B: Esterification then Nitration
Estimated Overall Yield High (potentially >70%)Moderate to High (potentially 60-80%)
Starting Materials 3-chlorobenzoic acid, nitric acid, sulfuric acid, methanol3-chlorobenzoic acid, methanol, sulfuric acid, nitric acid
Intermediates 3-chloro-5-nitrobenzoic acidmethyl 3-chlorobenzoate
Key Challenges Potential for side product formation during nitration of the acid.The ester group is also deactivating, potentially requiring harsher nitration conditions.
Advantages The starting material for the esterification is a solid, which can be easier to handle and purify.The esterification of the less substituted benzoic acid might be more straightforward.
Disadvantages Nitration of a deactivated ring can sometimes be sluggish.The intermediate ester is a liquid, which might be more difficult to purify than the solid acid intermediate in Route A.

Visualizing the Synthetic Workflows

Route_A start 3-chlorobenzoic acid step1 Nitration (HNO3, H2SO4) start->step1 intermediate 3-chloro-5-nitrobenzoic acid step1->intermediate step2 Esterification (Methanol, H2SO4) intermediate->step2 end This compound step2->end

Caption: Synthetic workflow for Route A.

Route_B start 3-chlorobenzoic acid step1 Esterification (Methanol, H2SO4) start->step1 intermediate methyl 3-chlorobenzoate step1->intermediate step2 Nitration (HNO3, H2SO4) intermediate->step2 end This compound step2->end

Caption: Synthetic workflow for Route B.

Conclusion

Both Route A and Route B represent viable synthetic pathways to this compound. Based on the analysis of analogous reactions, Route A (Nitration followed by Esterification) appears to be slightly more advantageous due to the potentially higher overall yield and the ease of handling a solid intermediate. The nitration of chlorobenzoic acids has been reported with very high yields in some cases, and the subsequent esterification of the nitro-substituted acid is also a high-yielding reaction.

Route B is also a strong candidate, but the nitration of the methyl ester might present more challenges in terms of achieving a very high yield on a laboratory scale. Ultimately, the choice of synthetic route will depend on the specific experimental conditions, available resources, and the desired scale of the synthesis. Further experimental investigation is warranted to determine the optimal conditions and definitive yields for the synthesis of this important chemical intermediate.

References

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of Methyl 3-chloro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical reagents throughout their lifecycle is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. Methyl 3-chloro-5-nitrobenzoate, a halogenated nitroaromatic compound, is a valuable intermediate in synthetic chemistry, but its characteristics demand a rigorous and informed disposal protocol.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond mere instruction to explain the scientific rationale behind each procedure. Adherence to these protocols is not just best practice; it is a mandate under regulations established by bodies such as the Environmental Protection Agency (EPA).[1][2]

Hazard Profile and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its hazards is essential. While specific toxicity data for this compound may be limited, its classification as a chlorinated and nitrated aromatic compound informs the necessary precautions. The primary risks involve irritation upon contact and the potential release of highly toxic gases upon decomposition.[3][4][5]

Table 1: Hazard Summary for Halogenated Nitroaromatic Compounds

Hazard ClassDescriptionRecommended Precautions
Skin/Eye Irritation Direct contact with the solid or solutions can cause irritation.[6][7]Always wear appropriate gloves (e.g., nitrile) and ANSI-rated safety glasses or goggles.[7][8]
Respiratory Irritation Inhalation of dust can irritate the respiratory tract.[6][8]Handle in a well-ventilated area or a chemical fume hood, especially when transferring solid material.[4]
Hazardous Combustion Thermal decomposition can produce toxic gases such as nitrogen oxides (NOx) and hydrogen chloride (HCl).[3][5]Never incinerate outside of a licensed facility. In case of fire, use CO2, dry chemical, or foam extinguishers.[4]
Environmental Hazard Halogenated organic compounds can be persistent in the environment. Improper disposal can lead to long-term contamination.[9]Never dispose of this chemical down the drain or in regular solid waste.[1][9]

Pre-Disposal Operations: Segregation and Containerization

Proper disposal begins long before the waste technician arrives. The choices made at the point of generation are critical for ensuring a safe and compliant waste stream. The cardinal rule of chemical waste management is segregation.[1][10] Mixing incompatible waste streams is not only a violation of regulations but can also lead to dangerous chemical reactions and complicates the final disposal process.

The Causality of Segregation

This compound is a halogenated organic compound . This classification is critical because halogenated wastes require specific disposal methods, typically high-temperature incineration with scrubbers to neutralize the resulting acidic gases like HCl.[11] Mixing them with non-halogenated solvents contaminates the entire volume, forcing the more expensive and complex halogenated disposal route for the entire container.

WasteSegregation cluster_containers Designated Waste Containers start Waste Generated (this compound) is_solid Solid Waste (e.g., residual powder, contaminated weigh paper) start->is_solid Is it solid? is_liquid Liquid Waste (e.g., reaction mixture, rinsate) start->is_liquid solid_container Solid Halogenated Organic Waste is_solid->solid_container Segregate liquid_container Liquid Halogenated Organic Waste is_liquid->liquid_container Segregate SpillResponse start_node start_node process_node process_node end_node end_node spill Spill Occurs! secure 1. Secure Area (Alert others, restrict access) spill->secure ppe 2. Don PPE (Gloves, goggles, lab coat) secure->ppe contain 3. Contain Spill (Use absorbent pads around the spill) ppe->contain cleanup 4. Clean Up (Cover with absorbent, work outside-in) contain->cleanup dispose 5. Dispose of Waste (Collect all materials into hazardous waste) cleanup->dispose decontaminate 6. Decontaminate (Wipe area, wash hands) dispose->decontaminate complete Area Secure decontaminate->complete

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-chloro-5-nitrobenzoate
Reactant of Route 2
Methyl 3-chloro-5-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.